Technical Documentation Center

Sodium 1-methylpiperidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 1-methylpiperidine-4-carboxylate

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 1-Methylpiperidine-4-carboxylic Acid: A Comprehensive Guide

Introduction & Pharmacological Relevance 1-Methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid) is a highly versatile, piperidine-based amino acid derivative[1]. In modern medicinal chemistry, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

1-Methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid) is a highly versatile, piperidine-based amino acid derivative[1]. In modern medicinal chemistry, it serves as a critical structural building block. The compound's rigid, six-membered nitrogen-containing heterocyclic ring provides a predictable spatial orientation that enhances molecular recognition and binding affinity in biological targets[2]. Because of its bifunctional nature—featuring a basic tertiary amine and a reactive carboxylic acid—it is heavily utilized in the synthesis of enzyme inhibitors, receptor modulators, and central nervous system (CNS) agents[2].

Physicochemical Profiling & Structural Dynamics

The structural integrity of 1-methylpiperidine-4-carboxylic acid relies on its chair conformation, which minimizes steric hindrance between the N-methyl group and the C4-carboxylate. The methyl group attached to the nitrogen atom (position 1) significantly enhances the lipophilicity of the compound compared to unsubstituted piperidines, which directly influences its solubility, membrane permeability, and pharmacokinetic profile during drug formulation[3].

To facilitate laboratory handling and long-term stability, the compound is frequently synthesized and utilized as a hydrochloride salt (1:1), which prevents premature decarboxylation and dramatically improves aqueous solubility[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 1-methylpiperidine-4-carboxylic acid
CAS Number 68947-43-3 (Free base) / 71985-80-3 (HCl salt)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [1]
Melting Point 176 °C (Free base) / 226-228 °C (HCl salt, dec.)[4][5]
Boiling Point 246.1 ± 33.0 °C at 760 mmHg[4]
Topological Polar Surface Area 40.5 Ų[1]

Spectroscopic Validation (NMR & MS)

Accurate characterization of 1-methylpiperidine-4-carboxylic acid is essential before downstream derivatization. The spectroscopic data acts as a self-validating mechanism to ensure the absence of unmethylated precursors (isonipecotic acid) or over-alkylated quaternary ammonium species.

  • ¹H NMR (CDCl₃ or D₂O, 270-400 MHz): The defining feature of the spectrum is a sharp singlet at δ ~2.23 - 2.80 ppm (depending on the solvent and pH), which integrates to 3 protons[6][7]. Causality: This peak corresponds to the N-methyl group. Its downfield shift is caused by the deshielding effect of the adjacent electronegative nitrogen atom. The piperidine ring protons appear as complex multiplets between δ 1.69 - 2.03 ppm (equatorial/axial protons at C3 and C5) and δ 2.78 - 2.83 ppm (protons at C2 and C6 adjacent to the nitrogen)[6]. The splitting complexity arises from the rigid chair conformation, which enforces distinct axial-axial and axial-equatorial scalar couplings.

  • Mass Spectrometry (ESI/APCI): The compound exhibits a robust molecular ion peak at m/z 144 [M+H]⁺ for the free base[6]. The primary fragmentation pathway typically involves the loss of the carboxyl group (M - 45), yielding a stable N-methylpiperidine cation, validating the integrity of the heterocyclic core.

Scalable Synthesis: Transfer Hydrogenation Protocol

Causality of Method: Transfer hydrogenation utilizes formaldehyde as the carbon source and formic acid as the hydrogen donor in the presence of a Palladium on Carbon (Pd/C) catalyst. This avoids the need for highly flammable, high-pressure hydrogen gas and specialized autoclave equipment, making the process inherently safer and highly scalable[8].

Step-by-Step Self-Validating Protocol
  • Reagent Charging: Charge isonipecotic acid (1.0 eq), 10% Pd/C catalyst (wet paste), and purified water into a reaction vessel[5][9]. Rationale: Water acts as a green, environmentally benign solvent that readily dissolves the starting amino acid.

  • Transfer Hydrogenation: Heat the mixture to 90–95 °C. Slowly charge formic acid and formaldehyde (37% aqueous solution)[5]. Rationale: Formaldehyde reacts with the secondary amine to form an iminium intermediate. Formic acid decomposes on the Pd catalyst to release hydrogen in situ, which selectively reduces the iminium double bond to yield the N-methyl group.

  • Catalyst Removal: Cool the reaction mixture to 20–30 °C and filter through a GF/F glass microfiber pad to remove the heterogeneous Pd/C catalyst. Wash the filter cake with purified water to ensure quantitative product recovery[5].

  • Salt Formation: Concentrate the combined filtrates to approximately 2 volumes at atmospheric pressure. Adjust the temperature to 65–75 °C and charge concentrated hydrochloric acid[5]. Rationale: Converting the zwitterionic free base into the hydrochloride salt dramatically improves its crystallinity and stability for long-term storage.

  • Crystallization & Validation: Charge acetonitrile to the vessel at ≥70 °C, then concentrate to remove residual water via azeotropic distillation. Cool to 20–25 °C and stir for 1–2 hours to force precipitation. Filter and wash with cold acetonitrile.

  • Quality Control (Self-Validation): Dry the product at 50 °C under vacuum. The batch is validated only when Karl Fischer (KF) titration shows ≤0.2% w/w water and Loss on Drying (LOD) is ≤0.5% w/w[5].

Synthesis N1 Isonipecotic Acid (Starting Material) N4 Reductive Amination (N-Methylation) N1->N4 N2 Formaldehyde + Formic Acid (Transfer Hydrogenation) N2->N4 N3 Pd/C Catalyst (Aqueous Media, 90-95°C) N3->N4 N5 Filtration & Concentration (Product Isolation) N4->N5 N6 1-Methylpiperidine-4-carboxylic Acid (Target Compound) N5->N6

Workflow for the transfer hydrogenation synthesis of 1-methylpiperidine-4-carboxylic acid.

Applications in Medicinal Chemistry & Drug Derivatization

The true value of 1-methylpiperidine-4-carboxylic acid lies in its functional versatility. The carboxylic acid group allows for rapid derivatization via amide formation or esterification, facilitating the synthesis of diverse therapeutic analogs[2].

  • 5-HT1F Receptor Agonists: The compound is a direct precursor in the synthesis of pyridinoylpiperidine compounds, such as Lasmiditan (used for acute migraine treatment). The carboxylic acid is activated with thionyl chloride and reacted with amines to form critical amide linkages that define the drug's pharmacophore[8].

  • CCR4 Antagonists: In immunology and oncology, the compound is coupled with pyrimidine derivatives to synthesize potent CC chemokine receptor 4 (CCR4) antagonists. The N-methylpiperidine moiety enhances the binding affinity of these antagonists to the receptor's intracellular allosteric site[7].

  • Analgesics (Meperidine Analogues): Through esterification and subsequent functionalization, the scaffold is used to probe monoamine transporters and develop meperidine analogs, helping map structure-activity relationships (SAR) for CNS-active therapeutics[10].

DrugDiscovery Core 1-Methylpiperidine-4-carboxylic Acid Amidation Amidation (SOCl2, Amines) Core->Amidation Esterification Esterification (ROH, H+) Core->Esterification Drug1 5-HT1F Agonists (e.g., Lasmiditan precursors) Amidation->Drug1 Drug2 CCR4 Antagonists (Pyrimidine Amides) Amidation->Drug2 Drug3 Analgesics (Meperidine Analogues) Esterification->Drug3

Derivatization pathways of 1-methylpiperidine-4-carboxylic acid in drug discovery.

References

  • National Center for Biotechnology Information. "1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem" PubChem. Available at:[Link]

  • Chemsrc. "1-Methylpiperidine-4-carboxylic Acid | CAS#:68947-43-3" Chemsrc. Available at: [Link]

  • Google Patents. "US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists" Google Patents.
  • National Institutes of Health (PMC). "Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists" NIH. Available at:[Link]

  • ACS Publications. "Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters" Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The N-Methylpiperidine Scaffold: Physical Chemistry, Synthetic Methodologies, and Pharmaceutical Applications

As a Senior Application Scientist operating at the intersection of synthetic chemistry and drug discovery, I approach the functionalization of heterocyclic rings not merely as a synthetic exercise, but as a precise tunin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist operating at the intersection of synthetic chemistry and drug discovery, I approach the functionalization of heterocyclic rings not merely as a synthetic exercise, but as a precise tuning of physicochemical properties. The N-methylpiperidine scaffold is a ubiquitous structural motif in modern pharmacology. The addition of a single N-methyl group to the piperidine ring fundamentally alters the steric bulk, conformational thermodynamics, and basicity of the nitrogen atom.

This whitepaper provides an in-depth analysis of the physical and chemical properties of N-methylpiperidine derivatives, details self-validating synthetic protocols, and explores their advanced applications in targeted drug development.

Physicochemical Properties & Structural Dynamics

Understanding the baseline physical chemistry of the N-methylpiperidine core is critical for predicting the behavior of its complex derivatives in biological systems.

Conformational Thermodynamics

Unlike planar aromatic rings, the saturated six-membered piperidine ring exists primarily in a chair conformation. The N-methyl group introduces specific stereoelectronic dynamics. The two conformers (axial and equatorial) interconvert rapidly through nitrogen inversion. The free energy activation barrier for this nitrogen inversion is estimated at 6.1 kcal/mol, which is substantially lower than the 10.4 kcal/mol required for a full ring inversion[1].

Crucially, in N-methylpiperidine, the equatorial conformation is thermodynamically preferred by 3.16 kcal/mol[1]. This preference is significantly larger than the 1.74 kcal/mol preference observed in methylcyclohexane[1], dictating the spatial orientation of the molecule when binding to target protein pockets.

Basicity and Solvation Effects

A fascinating causality in physical organic chemistry is observed when comparing the basicity of piperidine to N-methylpiperidine. While one might intuitively expect the electron-donating methyl group to increase basicity via inductive effects, the pKa of N-methylpiperidine is 10.08 at 25 °C[2], which is lower (less basic) than that of unsubstituted piperidine (pKa 11.22)[1].

The Causality: The tertiary amine in N-methylpiperidine is less stabilized by hydrogen bonding with the aqueous solvent than the secondary amine of piperidine. This desolvation penalty overrides the inductive effect, resulting in a lower pKa. This parameter is heavily exploited in drug design to fine-tune the ionization state of a drug at physiological pH, thereby optimizing blood-brain barrier (BBB) penetration.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the parent compound and notable derivatives used in pharmaceutical synthesis:

CompoundPubChem CIDMolecular WeightBoiling PointDensity (25 °C)LogPKey Application
N-Methylpiperidine 1229199.17 g/mol [3]106 - 107 °C[4]0.816 g/mL[4]1.3[3]Base, Solvent, Synthesis Core
4-Chloro-N-methylpiperidine 79342133.62 g/mol [5]N/AN/A1.4[5]Agrochemical/Pharma Precursor[6]
N-Methylpiperidine-4-carboxamide 2760460142.20 g/mol [7]N/AN/A-1.0[7]Polar Building Block

Advanced Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The physical chemistry of the reaction provides immediate visual or analytical feedback to confirm success.

Protocol A: High-Yield Reductive Amination for N-Methylation

Objective: Conversion of secondary piperidine derivatives to N-methylpiperidines. Causality & Design: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) over NaBH4. NaBH(OAc)3 is a mild, selective reducing agent that rapidly reduces the transient iminium ion without reducing the formaldehyde precursor, minimizing side reactions[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (1.0 equiv) in dichloromethane (DCM) under a nitrogen atmosphere. Causality: An inert atmosphere prevents oxidative degradation of the amine.

  • Iminium Formation: Add Triethylamine (Et3N, 1.0 equiv) and Formaldehyde (37% aqueous, 1.5 equiv). Stir for 15 minutes. Causality: Et3N neutralizes any residual acid salts, ensuring the amine is fully nucleophilic to attack the carbonyl carbon of formaldehyde[8].

  • Reduction: Slowly add NaBH(OAc)3 (2.0 equiv) in portions. Stir at room temperature for 1 hour[8]. Causality: Portion-wise addition controls the mild exothermic reaction, preventing thermal degradation of the intermediate.

  • Self-Validating Quench & Extraction: Adjust the reaction mixture to pH 10 using 4 M aqueous NaOH[8].

    • Validation: This step is self-validating. The protonated tertiary amine (water-soluble) is deprotonated, causing a visible phase separation as the product partitions entirely into the organic layer.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

ConformationalDynamics A Secondary Amine Precursor B Reductive Amination (HCHO, NaBH(OAc)3) A->B Alkylation C N-Methylpiperidine (Axial Conformer) B->C Kinetic Product D Nitrogen Inversion (ΔG‡ = 6.1 kcal/mol) C->D E N-Methylpiperidine (Equatorial Conformer) D->E Thermodynamic Shift (-3.16 kcal/mol)

Synthetic pathway and conformational thermodynamics of N-methylpiperidine.

Protocol B: Green Catalytic Amination of Diols

Objective: Environmentally friendly synthesis of N-methylpiperidine using aqueous methylamine. Causality & Design: Traditional alkylations use toxic methyl halides. This protocol uses a "borrowing hydrogen" methodology with an Iridium catalyst, generating water as the sole byproduct[9].

Step-by-Step Methodology:

  • Reagent Charging: In a stainless steel reactor bomb, combine 1,5-pentanediol (1.0 mmol), 40% aqueous methylamine (10 mmol), and an Iridium catalyst (e.g., [Cp*IrCl2]2, 1.0 mol%)[9].

  • Thermal Activation: Seal the reactor and heat to 150 °C with continuous stirring for 20 hours[9]. Causality: The sealed environment maintains the volatile methylamine in the liquid phase, while the high temperature provides the activation energy necessary for the Ir-catalyzed dehydrogenation of the diol to a dialdehyde[9].

  • Validation & Analysis: Cool the reactor, dilute the mixture with dry THF (30 mL), and analyze via Gas Chromatography (GC) using biphenyl as an internal standard[9].

    • Validation: The complete disappearance of the diol peak and the emergence of a single product peak on the GC chromatogram self-validates the high atom economy and chemoselectivity of the reaction[9].

Pharmaceutical Applications & Mechanistic Pathways

The unique spatial geometry and tunable lipophilicity of N-methylpiperidine derivatives make them indispensable in targeted oncology.

Bioreductive Prodrugs (Hypoxia-Selective Activation)

Nitrogen mustards are potent but historically unselective DNA alkylating agents. By complexing N-methylpiperidine-based mustards with Copper(II), the cytotoxicity of the drug is effectively masked[10].

Mechanistic Causality: The Cu(II) complex is highly stable in oxygenated (normal) tissues. However, solid tumors feature a hypoxic microenvironment rich in cellular reductases. In this environment, the Cu(II) center is reduced to Cu(I)[10]. Because Cu(I) complexes of these macrocycles are thermodynamically unstable, the ligand dissociates, releasing the active N-mustard directly into the tumor cells, leading to localized DNA cross-linking and apoptosis[10].

ProdrugMechanism Prodrug Cu(II) N-Mustard Complex (Stable Prodrug) Hypoxia Hypoxic Tumor Tissue (Reductase Action) Prodrug->Hypoxia Reduction Cu(II) → Cu(I) Reduction Hypoxia->Reduction Release Ligand Dissociation (Free N-Mustard) Reduction->Release Spontaneous Apoptosis DNA Alkylation & Cell Death Release->Apoptosis

Hypoxia-selective activation of Cu(II)-complexed N-methylpiperidine mustards.

Dual-Target Inhibitors for Triple-Negative Breast Cancer (TNBC)

In the treatment of TNBC, bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2) are critical therapeutic targets[11].

Mechanistic Causality: Recent drug development efforts have introduced N-methylpiperidine derivatives into inhibitor scaffolds. The extended length of the N-methylpiperidine substituent strengthens the physical interaction between the small molecule and the hinge region of the CK2 enzyme[11]. This precise structural modification elevates the inhibitory rate against both BRD4 and CK2 (achieving >50% inhibition at 1 μM concentrations), successfully inducing autophagy-associated cell death in cancer cell lines[11].

References

  • Piperidine - Wikipedia, wikipedia.org,[Link]

  • 626-67-5 - Physico-chemical Properties - ChemBK, chembk.com, [Link]

  • N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem, nih.gov,[Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene | Organic Process Research & Development, acs.org,[Link]

  • 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem, nih.gov,[Link]

  • ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS, semanticscholar.org,[Link]

  • Wholesale 4-Chloro-N-methylpiperidine CAS:5570-77-4 Manufacturers and Suppliers, xindaobiotech.com,[Link]

  • N-Methylpiperidine | C6H13N | CID 12291 - PubChem, nih.gov,[Link]

  • A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs | Journal of Medicinal Chemistry, acs.org,[Link]

  • Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy | Journal of Medicinal Chemistry, acs.org,[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 1-Methylpiperidine-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary & Structural Causality 1-Methylpiperidine-4-carboxylic acid (CAS: 68947-43-3), frequently referred to as 1-methylisonipecotic acid, is a highly versatile cyclic amino acid building block. It serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

1-Methylpiperidine-4-carboxylic acid (CAS: 68947-43-3), frequently referred to as 1-methylisonipecotic acid, is a highly versatile cyclic amino acid building block. It serves as a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), including the 5-HT1F receptor agonist Lasmiditan [1], novel CCR4 antagonists [2], and selective TLR7/8 inhibitors [3].

As an analytical scientist, approaching the spectroscopic validation of this molecule requires understanding its fundamental physical chemistry. Containing both a basic tertiary amine (piperidine nitrogen) and an acidic carboxyl group, the free base exists predominantly as a zwitterion in the solid state and in neutral aqueous solutions. This internal salt formation dictates its solubility (highly polar, insoluble in non-polar organic solvents like CDCl₃) and drastically alters its electronic environment, which cascades into specific shifts in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra [4].

Quantitative Spectroscopic Data Synthesis

The following table synthesizes the expected spectroscopic parameters for 1-methylpiperidine-4-carboxylic acid. Data is aggregated from standardized analytical runs of the zwitterionic free base and its hydrochloride salt (CAS: 71985-80-3).

Spectroscopic MethodParameter / NucleusObserved Value (δ / cm⁻¹ / m/z)Structural Assignment & Causality
¹H NMR (D₂O) N-CH₃~2.80 – 2.90 ppm (s, 3H)Deshielded due to the partial positive charge on the zwitterionic nitrogen.
C2-H, C6-H3.40 – 3.55 ppm (m, 2H)3.00 – 3.20 ppm (m, 2H)Equatorial and axial protons split by geminal/vicinal coupling in the chair conformation.
C3-H, C5-H1.95 – 2.30 ppm (m, 4H)Methylene protons adjacent to the methine carbon.
C4-H2.50 – 2.65 ppm (m, 1H)Methine proton, deshielded by the adjacent carboxylate group.
¹³C NMR (D₂O) C=O176.0 – 178.0 ppmCarboxylate (COO⁻) carbon; shifted slightly upfield compared to a neutral ester [5].
C2, C653.5 – 55.0 ppmAliphatic carbons adjacent to the electronegative nitrogen.
N-CH₃44.0 – 46.5 ppmN-methyl carbon.
C439.5 – 41.5 ppmMethine carbon at the 4-position.
IR (ATR-FTIR) O-H / N⁺-H stretch3400 – 2500 cm⁻¹ (broad)Extensive hydrogen bonding network typical of zwitterionic amino acids.
C=O stretch~1600 – 1630 cm⁻¹Asymmetric stretching of the carboxylate anion (COO⁻), replacing the typical 1720 cm⁻¹ peak.
Mass Spec (ESI⁺) [M+H]⁺m/z 144.1Protonated molecular ion; highly intense due to the basic tertiary amine.
Mass Spec (EI) [M]⁺m/z 143Radical molecular ion.
[M-COOH]⁺m/z 98Base peak formed via α-cleavage, yielding a stable cyclic iminium cation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your analytical workflows, do not treat spectroscopic acquisition as a passive step. The following protocols are designed as self-validating systems, ensuring that sample preparation artifacts are not mistaken for structural impurities.

Protocol A: NMR Sample Preparation and Acquisition

Causality Focus: Solvent selection is the most common point of failure for zwitterions.

  • Solubilization: Weigh 15–20 mg of 1-methylpiperidine-4-carboxylic acid. Do not use CDCl₃, as the zwitterion will remain suspended, yielding a spectrum dominated by noise and trace impurities. Dissolve the sample in 0.6 mL of D₂O or DMSO-d₆.

  • Internal Standardization: Add 0.05% v/v of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) rather than TMS, as TMS is insoluble in D₂O.

  • Acquisition (¹H NMR): Acquire at 400 MHz or 600 MHz. Use a relaxation delay (D1) of at least 2 seconds.

  • Acquisition (¹³C NMR): Because the quaternary carboxylate carbon (C=O) lacks attached protons, it suffers from long T₁ relaxation times and lacks Nuclear Overhauser Effect (NOE) enhancement. Set the D1 delay to 3 seconds and acquire at least 512 scans to ensure an adequate signal-to-noise ratio for the carbonyl peak.

  • Self-Validation Checkpoint: If the N-CH₃ peak appears anomalously broad or shifted, the pH of the D₂O solution may be near the pKa of the amine. Add a micro-drop of NaOD or DCl to push the equilibrium fully to the neutral or cationic state, which will sharpen the peaks.

Protocol B: LC-MS (ESI-TOF) Workflow

Causality Focus: Ensuring ionization efficiency without in-source fragmentation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic modifier ensures the piperidine nitrogen is fully protonated prior to entering the source.

  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of Phase A and B.

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV. Keep the desolvation temperature moderate (250°C) to prevent thermal decarboxylation in the source.

  • Self-Validation Checkpoint: Look for the[M+H]⁺ peak at m/z 144.1. If a significant peak at m/z 98 is observed in the ESI spectrum, lower the fragmentor/cone voltage, as you are inducing unintended in-source collision-induced dissociation (CID).

Protocol C: Solid-State ATR-FTIR
  • Sample Mounting: Place 2–3 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Pressure Application: Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: A strong peak at ~1720 cm⁻¹ indicates the presence of the neutral, non-zwitterionic acid (often occurring if the sample absorbed acidic vapors or is the HCl salt). A pure free-base zwitterion must show the primary carbonyl stretch shifted to ~1600-1630 cm⁻¹.

Analytical Workflow Visualization

The following diagram maps the logical relationship and self-validating feedback loops within the spectroscopic characterization workflow.

Workflow N1 Sample Preparation (CAS: 68947-43-3) N2 NMR Spectroscopy (1H & 13C in D2O/DMSO-d6) N1->N2 Solubilization (Zwitterion) N3 Mass Spectrometry (ESI-MS / EI-MS) N1->N3 Ionization (Protonation) N4 IR Spectroscopy (ATR-FTIR) N1->N4 Solid/Neat (Crystal Lattice) N5 Data Acquisition & Signal Processing N2->N5 N3->N5 N4->N5 N6 Structural Validation & Purity Assessment N5->N6 Cross-Validation N6->N1 Iterative pH/Solvent Adjustment

Caption: Analytical workflow for the structural validation of 1-methylpiperidine-4-carboxylic acid.

References

  • US Patent 8697876B2. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • MDPI. Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists.
  • ACS Publications. Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
  • CymitQuimica. CAS 68947-43-3: N-Methyl-Piperidine-4-carboxylic acid.
  • ChemicalBook. Ethyl 1-methyl-4-piperidinecarboxylate | 24252-37-7.
Exploratory

Solvation Dynamics and Organic Solvent Compatibility of Sodium 1-Methylpiperidine-4-Carboxylate: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Structural Profiling & Solvation Mechanics As an application scientist in pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Profiling & Solvation Mechanics

As an application scientist in pharmaceutical development, predicting and manipulating the solubility of intermediate building blocks is critical for optimizing synthetic routes and formulation strategies. Sodium 1-methylpiperidine-4-carboxylate (CAS: 946493-45-4) [1] presents a fascinating case study in solvation thermodynamics.

The molecule consists of a lipophilic N-methylpiperidine core and a highly polar, ionic sodium carboxylate moiety. The parent free acid (1-methylpiperidine-4-carboxylic acid, CAS: 68947-43-3) is highly soluble in water, with a predicted aqueous solubility of approximately 568 mg/mL[2]. When converted to the sodium salt, the aqueous solubility increases further, but its behavior in organic solvents becomes strictly governed by the competition between the compound's crystal lattice energy and the dielectric constant (ε) of the solvent[3].

To dissolve this salt in an organic medium, the solvent must possess sufficient polarity and hydrogen-bond donating capacity to solvate the highly charged -COO⁻ anion and the Na⁺ cation. Consequently, the compound exhibits moderate solubility in polar protic solvents (like methanol) but is practically insoluble in non-polar or aprotic solvents (like hexane or dichloromethane) where the solvent cannot overcome the ionic lattice energy.

SolvationThermodynamics Lattice Crystal Lattice (Strong Ionic Bonds) Cavity Solvent Cavity Formation (Endothermic) Lattice->Cavity Lattice Energy Overcome IonDipole Ion-Dipole Interactions (Exothermic) Cavity->IonDipole Solvent Penetration Solvated Solvated State (Na⁺ & Carboxylate⁻) IonDipole->Solvated Solvation Shell Formation

Fig 1: Thermodynamic pathway of sodium 1-methylpiperidine-4-carboxylate solvation.

Quantitative Solubility Matrix

The following table summarizes the empirical and thermodynamically predicted solubility ranges of Sodium 1-methylpiperidine-4-carboxylate across a spectrum of common laboratory solvents at 25°C.

SolventDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility Range (mg/mL)Classification
Water 80.1Strong Ion-Dipole & H-Bonding> 500Highly Soluble
Methanol 32.7Ion-Dipole & H-Bonding50 - 100Soluble
Ethanol 24.5Weak Ion-Dipole & H-Bonding10 - 30Sparingly Soluble
DMSO 46.7Cation Solvation (Aprotic)10 - 20Sparingly Soluble
DMF 36.7Weak Cation Solvation1 - 5Slightly Soluble
Dichloromethane 8.9Negligible< 0.1Practically Insoluble
Hexane 1.9None< 0.01Insoluble

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate reliable, reproducible solubility data for Sodium 1-methylpiperidine-4-carboxylate, we employ the Isothermal Shake-Flask Method .

The Causality of the Method: Because this molecule lacks a conjugated π-system, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm is unreliable. Therefore, quantification must be performed using Evaporative Light Scattering Detection (ELSD) or quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, we utilize centrifugation rather than filtration for phase separation; filtering volatile organic solvents often leads to rapid evaporation on the filter membrane, artificially concentrating the sample and skewing the data.

Step-by-Step Workflow
  • Sample Preparation: Add an excess amount of Sodium 1-methylpiperidine-4-carboxylate (approx. 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed 10 mL glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 500 rpm. Note: Strict temperature control is vital because solubility is a temperature-dependent thermodynamic parameter.

  • Phase Separation: After 24 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at 10,000 x g for 15 minutes at 25°C to pellet any undissolved solid. Repeat this extraction step at 48 hours.

  • Quantification (HPLC-ELSD): Dilute the clear supernatant with a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). Inject into the HPLC-ELSD system and calculate the concentration against a pre-established calibration curve.

  • Self-Validating Equilibrium Check: Compare the calculated concentrations of the 24-hour and 48-hour samples. If the variance between the two time points is less than 5%, thermodynamic equilibrium is validated. If the variance exceeds 5%, the system has not reached equilibrium, and the agitation time must be extended.

SolubilityWorkflow Solid 1. Excess Solid Addition (Sodium Salt) Solvent 2. Organic Solvent Addition (Variable Polarity) Solid->Solvent Equilibrate 3. Isothermal Equilibration (25°C, 48 hrs, 500 rpm) Solvent->Equilibrate Separate 4. Phase Separation (Centrifugation 10,000 x g) Equilibrate->Separate Analyze 5. Supernatant Quantification (qNMR or HPLC-ELSD) Separate->Analyze Validate 6. Equilibrium Validation (Δ < 5% between 24h & 48h) Analyze->Validate

Fig 2: Isothermal shake-flask experimental workflow for solubility determination.

Strategic Recommendations for Formulation

When utilizing Sodium 1-methylpiperidine-4-carboxylate in organic synthesis or drug formulation, solvent selection is paramount. If the downstream reaction requires a non-polar environment (e.g., DCM or Toluene), the sodium salt will act as a heterogeneous suspension. To achieve a homogenous organic phase, consider utilizing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or converting the sodium salt back to its free acid or an esterified derivative prior to the reaction. For applications requiring direct dissolution, lower-chain alcohols (Methanol, Ethanol) remain the optimal organic solvents.

References

  • BLD Pharm. "946493-45-4 | Sodium 1-methylpiperidine-4-carboxylate". Available at:1

  • Ambeed. "68947-43-3 | 1-Methylpiperidine-4-carboxylic acid". Available at: 2

  • Chemsrc. "1-Methylpiperidine-4-carboxylic Acid | CAS#:68947-43-3". Available at: 3

Sources

Foundational

The Pharmacological Evolution of Piperidine Alkaloids: From Natural Toxins to Privileged Scaffolds

Executive Summary Piperidine—a six-membered heterocyclic ring containing one nitrogen atom—is one of the most ubiquitous and privileged scaffolds in drug discovery. Historically, piperidine alkaloids were discovered as p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine—a six-membered heterocyclic ring containing one nitrogen atom—is one of the most ubiquitous and privileged scaffolds in drug discovery. Historically, piperidine alkaloids were discovered as potent natural toxins and medicinal agents, ranging from the lethal coniine found in poison hemlock to piperine in black pepper and lobeline in Indian tobacco. Today, the piperidine moiety is a cornerstone of modern pharmacology, present in over 60 FDA-approved drugs, including fentanyl, haloperidol, and donepezil. This technical guide provides an in-depth analysis of the discovery workflows, pharmacological mechanisms, and experimental protocols associated with piperidine alkaloids.

Pharmacological Targets and Mechanisms of Action

As an application scientist, I approach the piperidine scaffold not just as a static chemical structure, but as a dynamic molecular tool. The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to mimic endogenous neurotransmitters and interact via cation- π and hydrogen bonding with specific receptor binding pockets.

Nicotinic Acetylcholine Receptors (nAChRs)

Natural piperidines like lobeline and anatabine act as potent modulators of nAChRs. Lobeline interacts with α 4 β 2* ( Ki​ = 4–30 nM) and α 7 nAChRs, acting as a partial agonist[1]. The structural overlap of the "cation part" (N-methyl piperidine) is a critical pharmacophoric element for nAChR interaction [1]. Furthermore, isomeric comparisons of tobacco alkaloids, such as anatabine and isoanatabine, reveal that the position of double bonds relative to the piperidine/piperideine nitrogen drastically alters receptor efficacy and subtype selectivity [2].

Monoamine Oxidase (MAO) Inhibition

Piperine, the primary alkaloid in black pepper, has been identified as a reversible inhibitor of MAO enzymes, showing a preference for MAO-B ( IC50​ = 7.0 μ M)[3]. The piperidine nucleus is essential for this activity, and synthetic derivatization (e.g., para-substitution of the piperidine ring) has been shown to significantly enhance MAO inhibitory effects, providing leads for neurodegenerative disease therapeutics [4].

Negative Allosteric Modulation

Recent synthetic efforts have explored N-benzylpiperidine derivatives as negative allosteric modulators of homomeric α 7 nAChRs[5]. The N-benzylpiperidine motif acts as the primary pharmacophore, achieving submicromolar inhibition ( IC50​ = 0.32 μ M) and offering therapeutic potential for pathologies requiring the dampening of cholinergic activity [6].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities and pharmacological actions of key natural and synthetic piperidine derivatives.

CompoundPrimary TargetAffinity ( Ki​ / IC50​ )Pharmacological ActionSource
Lobeline α 4 β 2* nAChR Ki​ = 4–30 nMPartial Agonist[1]
S-Anatabine α 7 nAChRHigh AffinityPartial Agonist[7]
Compound 13 (N-Benzylpiperidine) α 7 nAChR IC50​ = 0.32 μ MNegative Allosteric Modulator[5]
Piperine MAO-B IC50​ = 7.0 μ MReversible Inhibitor[4]

Experimental Workflows and Methodologies

As researchers transition from natural product discovery to synthetic optimization, rigorous, self-validating protocols are required. Below are the standard operating procedures for extraction and screening, detailing the causality behind each methodological choice.

Protocol 1: Extraction and Chiral Isolation of Natural Piperidine Alkaloids

Objective: Isolate pure enantiomers of piperidine alkaloids (e.g., anatabine) from plant biomass.

  • Biomass Defatting: Macerate pulverized plant material in hexane for 24 hours.

    • Causality: Hexane removes lipophilic non-alkaloid interferences (waxes, sterols) that cause emulsion formation and complicate downstream chromatography.

  • Acid-Base Partitioning: Extract the defatted biomass with 0.1 M HCl.

    • Causality: The piperidine ring features an amine with a pKa typically between 9 and 10. By dropping the pH, we force the protonation of this nitrogen. The resulting cationic salt is highly polar and partitions exclusively into the aqueous phase, leaving neutral organics in the organic waste.

  • Free-Base Recovery: Adjust the aqueous phase to pH 10 using NH4​OH , then extract with dichloromethane (DCM).

    • Causality: Basification deprotonates the nitrogen, restoring the uncharged free base, which can then be cleanly extracted into the lipophilic DCM layer.

  • Chiral HPLC: Resolve the racemic mixture using a chiral stationary phase (e.g., Chiralcel OD-H).

    • Causality: Piperidine alkaloids often contain chiral centers. Because biological receptors are stereoselective, isolating the R- and S-enantiomers is critical for accurate pharmacological profiling.

Protocol 2: High-Throughput Calcium Flux Assay for nAChR Modulators

Objective: Evaluate the efficacy of synthetic piperidine derivatives at α 7 nAChRs.

  • Cell Culture & Dye Loading: Seed neuroblastoma cells expressing α 7 nAChRs into 384-well plates. Incubate with Fluo-4 AM dye for 45 minutes.

    • Causality: The acetoxymethyl (AM) ester masks the dye's carboxylate groups, permitting passive membrane diffusion. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader. Inject the piperidine test compounds and record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals.

    • Causality: Nicotinic receptors are notoriously fast-desensitizing ligand-gated ion channels. If we rely on endpoint assays, we completely miss the transient calcium peak. Real-time kinetic reading is mandatory.

  • Self-Validation & Normalization: Include a known full agonist (e.g., Epibatidine) as a positive control and a selective antagonist (e.g., Methyllycaconitine) as a negative control on every plate.

    • Causality: This ensures the dynamic range of the assay is intact and self-validates that the observed calcium flux is specifically mediated by the target receptor before any test compound data is accepted.

Visualizations

G N1 Natural Product Extraction N2 Structural Elucidation N1->N2 N3 Synthetic Derivatization N2->N3 N4 High-Throughput Screening N3->N4 N5 Lead Optimization N4->N5

Fig 1. Drug discovery workflow for piperidine alkaloids from extraction to lead optimization.

Pathway L Piperidine Ligand (e.g., Lobeline/Anatabine) R nAChR (α4β2 / α7) Ligand-Gated Channel L->R Binds to orthosteric/allosteric site Ca Ca2+ / Na+ Influx R->Ca Channel Opening Sig Downstream Signaling (Neurotransmitter Release) Ca->Sig Depolarization

Fig 2. Mechanism of nAChR activation and downstream signaling by piperidine ligands.

References

  • Title: The twin drug approach for novel nicotinic acetylcholine receptor ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine Source: Marine Drugs (MDPI) URL: [Link]

  • Title: N-Benzylpiperidine Derivatives as α 7 Nicotinic Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sodium 1-methylpiperidine-4-carboxylate from Isonipecotic Acid

Executive Summary Sodium 1-methylpiperidine-4-carboxylate (CAS 946493-45-4) is a highly valued pharmaceutical intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 1-methylpiperidine-4-carboxylate (CAS 946493-45-4) is a highly valued pharmaceutical intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyridinolypiperidine 5-HT1F agonists[1]. This application note details a robust, two-phase synthetic workflow to convert isonipecotic acid (piperidine-4-carboxylic acid) into its N-methylated sodium salt. By prioritizing mechanistic control and self-validating experimental steps, this guide ensures high-fidelity outcomes suitable for drug development applications.

Mechanistic Rationale & Strategy

The transformation requires two distinct chemical events: the selective N-methylation of a secondary amine, followed by the stoichiometric saponification of the resulting zwitterion.

Phase 1: Selective N-Methylation (Eschweiler-Clarke Reaction) Direct alkylation of isonipecotic acid using methyl halides is notoriously prone to over-alkylation, yielding unwanted quaternary ammonium byproducts. To enforce strict mono-methylation, we employ the Eschweiler-Clarke reductive amination[1]. In this pathway, aqueous formaldehyde condenses with the secondary amine of isonipecotic acid to form a carbinolamine, which rapidly dehydrates under acidic conditions to generate a highly electrophilic iminium ion. Formic acid serves a dual purpose: it provides the necessary acidic medium and acts as the terminal hydride donor. The hydride transfer reduces the iminium ion to a tertiary amine, releasing carbon dioxide ( CO2​ ) as the sole byproduct. Because tertiary amines cannot form iminium ions, the reaction naturally arrests at the mono-methylated stage, ensuring exceptional chemoselectivity[2].

Note on Industrial Scale-up: While standard thermal Eschweiler-Clarke conditions are highly effective, transfer hydrogenation conditions utilizing a Palladium on Carbon (Pd/C) catalyst alongside formaldehyde and formic acid can be employed to accelerate the hydride transfer at lower temperatures[1].

Phase 2: Zwitterion Neutralization The intermediate, 1-methylpiperidine-4-carboxylic acid (CAS 68947-43-3), exists as a zwitterion in aqueous environments[2]. To isolate the sodium salt, the free base is suspended in an anti-solvent (ethanol) and treated with exactly 1.0 equivalent of aqueous sodium hydroxide. The deprotonation of the carboxylic acid shifts the solubility profile, driving the solid zwitterion into solution as the sodium salt[3].

SynthesisWorkflow A Isonipecotic Acid (Secondary Amine) B Eschweiler-Clarke Methylation A->B C 1-Methylpiperidine- 4-carboxylic acid B->C - CO2, - H2O D Salt Formation (NaOH) C->D E Sodium 1-methylpiperidine- 4-carboxylate D->E - H2O

Two-step synthesis workflow from isonipecotic acid to the sodium salt.

Mechanism N1 Secondary Amine (Isonipecotic Acid) N2 Carbinolamine Intermediate N1->N2 + Formaldehyde N3 Iminium Ion N2->N3 - H2O N4 Tertiary Amine (Product) N3->N4 Hydride transfer (-CO2)

Eschweiler-Clarke reductive amination mechanism via iminium ion and hydride transfer.

Quantitative Data & Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
Isonipecotic Acid 129.161.0012.92 gStarting Material[4]
Formaldehyde (37% aq) 30.031.209.73 g (~9.0 mL)Carbonyl Source
Formic Acid (98%) 46.032.5011.50 g (~9.4 mL)Hydride Source / Acid
Sodium Hydroxide 40.001.004.00 gNeutralizing Base
Absolute Ethanol 46.07N/A50.0 mLAnti-solvent for Zwitterion
Deionized Water 18.02N/A10.0 mLSolvent for NaOH

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Methylpiperidine-4-carboxylic acid

Self-Validating Principle: The reaction progress is intrinsically linked to the evolution of CO2​ gas. The cessation of effervescence serves as a reliable, visual In-Process Control (IPC) indicating the completion of the hydride transfer.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add isonipecotic acid (12.92 g, 100 mmol) followed by 98% formic acid (9.4 mL, 250 mmol). Stir the suspension at room temperature. A slight exotherm may occur as the amine is protonated.

  • Carbonyl Addition: Slowly add 37% aqueous formaldehyde (9.0 mL, 120 mmol) dropwise over 10 minutes to prevent excessive initial heat generation.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 95–100 °C). Maintain reflux for 4 to 6 hours[1].

  • IPC Check: Monitor the reaction for CO2​ bubbling. Once gas evolution completely ceases, the reductive amination is complete.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to remove unreacted formaldehyde, excess formic acid, and water.

  • Purification: Azeotropically distill the resulting residue with absolute ethanol ( 2×30 mL) to strip residual water[2]. Dry the resulting off-white solid (zwitterion) under high vacuum at 50 °C overnight.

Protocol B: Synthesis of Sodium 1-methylpiperidine-4-carboxylate

Self-Validating Principle: The zwitterionic intermediate is poorly soluble in absolute ethanol, whereas the target sodium salt is highly soluble in aqueous ethanol. The transition from a cloudy suspension to a clear, homogenous solution visually validates successful salt formation.

  • Suspension: In a 250 mL Erlenmeyer flask, suspend the dried 1-methylpiperidine-4-carboxylic acid (approx. 14.3 g, 100 mmol) in 50 mL of absolute ethanol. The mixture will remain opaque.

  • Base Preparation: In a separate vial, completely dissolve sodium hydroxide (4.00 g, 100 mmol) in 10 mL of deionized water.

  • Neutralization: Add the aqueous NaOH solution dropwise to the ethanolic suspension under vigorous magnetic stirring.

  • IPC Check: Observe the phase change. As the acid is deprotonated, the solid will dissolve, yielding a clear, slightly yellow solution. Stir for an additional 1 hour at room temperature to ensure stoichiometric equilibrium[3].

  • Recovery: Concentrate the clear solution under reduced pressure to remove the ethanol and water.

  • Final Drying: Lyophilize (freeze-dry) the remaining aqueous residue, or dry under high vacuum at 60 °C for 24 hours, to yield Sodium 1-methylpiperidine-4-carboxylate as a fine, hygroscopic white powder. Store in a desiccator under an inert atmosphere (Argon or Nitrogen).

Analytical Characterization & Validation

To verify the integrity of the final sodium salt, conduct the following analytical checks:

  • pH Titration: A 0.1 M solution of the product in deionized water should exhibit a basic pH (approx. 9.5 - 10.5), confirming the presence of the carboxylate salt.

  • 1H NMR ( D2​O , 400 MHz): Look for a distinct 3H singlet at δ≈2.2−2.3 ppm, confirming successful N-methylation. The absence of a secondary amine proton exchange and the upfield shift of the piperidine ring protons relative to the starting material confirm the transformation.

  • Mass Spectrometry (ESI-MS): In positive ionization mode, the sodium salt can be detected as the sodium adduct [M+Na]+ at m/z 166, or as the protonated free acid [M+H]+ at m/z 144 upon in-source fragmentation.

References

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook Source: ChemicalBook URL:[5]

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists Source: Google Patents URL:[1]

  • 946493-45-4 | Sodium 1-methylpiperidine-4-carboxylate Source: Ambeed URL:[3]

  • 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 Source: ChemicalBook URL:[2]

  • Cas 498-94-2, Isonipecotic acid Source: LookChem URL:[4]

Sources

Application

Application Note: N-Terminal and Side-Chain Derivatization of Peptides Using Sodium 1-Methylpiperidine-4-Carboxylate

Executive Summary In modern peptide engineering and medicinal chemistry, the incorporation of basic, hydrophilic moieties is a proven strategy to enhance aqueous solubility, improve pharmacokinetic (PK) profiles, and int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide engineering and medicinal chemistry, the incorporation of basic, hydrophilic moieties is a proven strategy to enhance aqueous solubility, improve pharmacokinetic (PK) profiles, and introduce rigid structural pharmacophores. Sodium 1-methylpiperidine-4-carboxylate (the sodium salt of N-methylisonipecotic acid) serves as a premier building block for these modifications. It is frequently utilized in the development of CGRP antagonists, potent SOS1 inhibitors, and FtsZ bacterial cell division inhibitors[1],[2].

This application note provides an in-depth, self-validating guide to utilizing this compound in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase workflows, detailing the mechanistic causality behind reagent selection and reaction conditions.

Physicochemical Rationale & Mechanistic Insights

The selection of the sodium salt over the free acid or hydrochloride (HCl) salt of 1-methylpiperidine-4-carboxylic acid is a deliberate experimental choice. The free acid is highly prone to zwitterion formation and exhibits significant hygroscopicity, which complicates precise stoichiometric weighing and automated handling. The sodium salt provides a stable, free-flowing powder.

However, the presence of the sodium counterion dictates specific mechanistic requirements during activation:

  • In SPPS (Uronium Activation): The carboxylate must be rapidly converted into a highly reactive active ester to prevent premature termination of the peptide chain. Using HATU (a uronium-based coupling reagent) requires an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The excess base is critical to neutralize the sodium salt, overcome any trace acidic impurities, and drive the formation of the 7-aza-1-hydroxybenzotriazole (HOAt) active ester[1].

  • In Solution-Phase (Acid Chloride Activation): For sterically hindered secondary amines or poorly nucleophilic substrates, uronium activation may be insufficient. Converting the sodium salt directly into an acid chloride using thionyl chloride (SOCl₂) provides a highly electrophilic intermediate capable of driving difficult couplings to completion[3],[2].

Reaction Workflow Visualization

G A Sodium 1-methylpiperidine- 4-carboxylate B Activation (HATU + DIPEA) A->B DMF solvent C Active OAt-Ester Intermediate B->C Uronium attack D Peptide Coupling (Solid Phase) C->D + Free Amine E Cleavage (TFA Cocktail) D->E 2 hours, RT

Workflow for N-terminal peptide modification using Sodium 1-methylpiperidine-4-carboxylate.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Amide Coupling

This protocol is optimized for capping the N-terminus of a resin-bound peptide.

Materials: Resin-bound peptide (free N-terminus), Sodium 1-methylpiperidine-4-carboxylate, HATU, DIPEA, Anhydrous DMF.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., 0.1 mmol scale) in anhydrous DMF for 30 minutes. If Fmoc-protected, perform standard deprotection (20% piperidine in DMF, 2 × 10 min) and wash thoroughly with DMF (5 × 1 min).

  • Pre-activation (Causality Focus): In a separate vial, dissolve Sodium 1-methylpiperidine-4-carboxylate (49.5 mg, 0.30 mmol, 3.0 eq) and HATU (110 mg, 0.29 mmol, 2.9 eq) in 2.0 mL of anhydrous DMF. Immediately add DIPEA (104 µL, 0.60 mmol, 6.0 eq).

    • Mechanistic Note: The use of 6.0 equivalents of DIPEA is mandatory. It compensates for the sodium counterion and ensures the reaction mixture remains highly alkaline, which is a strict prerequisite for HATU to efficiently generate the active HOAt ester[1]. The solution will transition from clear to a pale yellow, indicating active ester formation.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature (25 °C) for 2 hours.

  • Self-Validation: Perform a colorimetric Kaiser test on a micro-aliquot of resin beads. A negative result (yellow beads/solution) validates complete coupling. A positive result (blue beads) indicates incomplete reaction, requiring a secondary coupling cycle.

  • Cleavage: Wash the resin with DMF (3×) and DCM (3×). Dry under a vacuum. Cleave the modified peptide using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

Protocol B: Solution-Phase Coupling via Acid Chloride Activation

This protocol is designed for coupling to sterically hindered amines in solution where standard coupling reagents fail.

Materials: Sodium 1-methylpiperidine-4-carboxylate, Thionyl Chloride (SOCl₂), Toluene, Triethylamine (TEA), Anhydrous DCM.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend Sodium 1-methylpiperidine-4-carboxylate (500 mg, ~3.0 mmol) in neat thionyl chloride (3.5 mL, ~48 mmol). Reflux the mixture at 75 °C under an inert argon atmosphere for 4 hours[3],[2].

    • Mechanistic Note: The sodium salt reacts directly with SOCl₂ to yield the highly electrophilic acid chloride and NaCl. Refluxing drives the reaction to completion.

  • Azeotropic Removal (Causality Focus): Concentrate the reaction mixture under reduced pressure to yield a crude solid. Resuspend the solid in anhydrous toluene (5 mL) and evaporate to dryness. Repeat this azeotropic evaporation three times.

    • Mechanistic Note: This is a critical self-validating step. Toluene forms an azeotrope with SOCl₂, ensuring the absolute removal of residual reagent and trapped HCl gas. If omitted, residual acid will protonate the incoming peptide's amine, rendering it non-nucleophilic and halting the coupling[3].

  • Amide Bond Formation: Dissolve the target peptide/amine (0.9 eq relative to the acid chloride) in anhydrous DCM (0.2 M). Add TEA (2.5 eq) and cool the mixture to 0 °C. Add the crude acid chloride portion-wise.

  • Self-Validation: Stir overnight, allowing the reaction to warm to room temperature. Monitor via LC-MS; the disappearance of the starting amine mass and the emergence of the [M+H]+ peak corresponding to the modified peptide validates the reaction. Quench with water, extract, and purify via flash chromatography or preparative HPLC.

Quantitative Data Presentation

The following table summarizes the operational parameters, efficiencies, and ideal use cases for the two described methodologies, allowing researchers to select the optimal route based on their substrate.

ParameterProtocol A: SPPS (HATU/DIPEA)Protocol B: Solution-Phase (SOCl₂)
Activation Reagent HATU (2.9 eq)Thionyl Chloride (Excess)
Base Required DIPEA (6.0 eq)Triethylamine (2.5 eq)
Reaction Time 2 hours at 25 °C4 hours (reflux) + 12 hours (coupling)
Ideal Substrate Resin-bound linear peptidesSterically hindered solution-phase amines
Epimerization Risk Low to ModerateHigh (if chiral centers are adjacent)
Typical Yield > 90% (based on resin loading)65% - 80% (post-purification)

References

1.[1] Title: Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:

2.[2] Title: Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis. Source: National Institutes of Health (NIH) / PubMed Central. URL:

3.[3] Title: Kato Leonard - LabArchives, Your Electronic Lab Notebook (Bromo substituted piperidine core amide coupling). Source: LabArchives. URL:

Sources

Method

Application Notes and Protocols: Sodium 1-methylpiperidine-4-carboxylate as a Versatile Building Block for Positron Emission Tomography (PET) Tracers

Introduction: The Strategic Importance of the 1-Methylpiperidine Moiety in PET Tracer Design Positron Emission Tomography (PET) stands as a powerful molecular imaging technique, enabling the non-invasive visualization an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1-Methylpiperidine Moiety in PET Tracer Design

Positron Emission Tomography (PET) stands as a powerful molecular imaging technique, enabling the non-invasive visualization and quantification of biochemical processes in vivo.[1] The efficacy of PET is critically dependent on the design of highly specific and selective radiotracers. The selection of a core scaffold for a PET tracer is a pivotal decision in its development, profoundly influencing its pharmacokinetic and pharmacodynamic properties. The 1-methylpiperidine scaffold, and specifically derivatives of 1-methylpiperidine-4-carboxylic acid, have emerged as a valuable structural motif in the design of novel PET tracers, particularly for targets within the central nervous system (CNS).

The inclusion of the N-methylpiperidine group can modulate several key parameters essential for a successful CNS PET tracer:

  • Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The N-methyl group contributes to an overall increase in the lipophilicity of the molecule. A critical balance of lipophilicity is required for passive diffusion across the BBB.[2][3] While excessive lipophilicity can lead to non-specific binding, the tertiary amine of the 1-methylpiperidine moiety is often protonated at physiological pH, which can help to mitigate this issue.

  • Metabolic Stability: The N-methyl group can influence the metabolic profile of the tracer. In some cases, it can block potential sites of metabolism, leading to a higher proportion of the parent compound in the target tissue and simplifying pharmacokinetic modeling.[4]

  • Interaction with Efflux Transporters: The 1-methylpiperidine structure can influence the interaction of the tracer with efflux transporters at the BBB, such as P-glycoprotein (P-gp).[5][6] Favorable structural attributes can reduce the extent to which the tracer is actively removed from the brain, thereby increasing its target accumulation.

  • Target Engagement: The piperidine ring provides a rigid scaffold that can be functionalized to present pharmacophores in a specific orientation for optimal binding to the target protein, be it a receptor, enzyme, or transporter.

Sodium 1-methylpiperidine-4-carboxylate serves as a readily available and versatile starting material for the introduction of this beneficial moiety into a PET tracer candidate. Its carboxylate functionality provides a convenient handle for conjugation to other molecular fragments, either before or after radiolabeling.

Overview of Radiosynthesis Strategies

The development of a PET tracer involves the incorporation of a short-lived positron-emitting radionuclide, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the target molecule.[7] Sodium 1-methylpiperidine-4-carboxylate can be utilized in several radiosynthetic approaches.

Workflow for PET Tracer Synthesis from Sodium 1-methylpiperidine-4-carboxylate

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation start Sodium 1-methylpiperidine-4-carboxylate precursor Amide/Ester Precursor start->precursor Amide/Ester Coupling radiolabeling Radiolabeling (¹¹C-Methylation or ¹⁸F-Fluoroalkylation) precursor->radiolabeling radiolabeled_intermediate Radiolabeled Intermediate radiolabeling->radiolabeled_intermediate purification HPLC Purification radiolabeled_intermediate->purification formulation Formulation in Biocompatible Solvent purification->formulation final_product Final PET Tracer formulation->final_product

Caption: General workflow for PET tracer synthesis.

Two primary strategies for incorporating the radioisotope are:

  • Late-Stage Labeling: In this approach, a more complex precursor molecule containing the 1-methylpiperidine-4-carboxamide or ester moiety is first synthesized. The radionuclide is then introduced in one of the final synthetic steps. This is often the preferred strategy as it maximizes the incorporation of the short-lived isotope into a high-value molecule.

  • Radiolabeled Building Block Approach: Here, a small, radiolabeled synthon is first prepared and then reacted with a precursor molecule. For instance, [¹¹C]methyl iodide can be used to N-methylate a piperidine precursor, or an ¹⁸F-labeled alkyl halide can be used to functionalize the molecule.

Detailed Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis of PET tracers containing piperidine moieties. Researchers should optimize these protocols for their specific target molecules and available automated synthesis platforms.

Protocol 1: Synthesis of an Amide Precursor from Sodium 1-methylpiperidine-4-carboxylate

This protocol describes the synthesis of a non-radioactive precursor where the 1-methylpiperidine-4-carboxylate is coupled with a target amine. This precursor can then be used in a subsequent radiolabeling step (e.g., if the amine-containing part of the molecule has a suitable leaving group for radiofluorination).

Materials:

  • Sodium 1-methylpiperidine-4-carboxylate

  • Target amine (R-NH₂)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Sodium 1-methylpiperidine-4-carboxylate (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water and extract the product with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide precursor.

Protocol 2: Late-Stage ¹¹C-Methylation for the Synthesis of a PET Tracer

This protocol outlines the N-¹¹C-methylation of a des-methylpiperidine precursor. This is a common strategy where the final step is the introduction of the ¹¹C-methyl group.

Conceptual Workflow for ¹¹C-Methylation

G cluster_0 Precursor & Reagent cluster_1 Radiosynthesis cluster_2 Purification & QC precursor Des-methylpiperidine Precursor reaction N-Alkylation in an Automated Synthesizer precursor->reaction c11_reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf c11_reagent->reaction hplc Semi-preparative HPLC reaction->hplc final_product [¹¹C]Tracer hplc->final_product qc Quality Control (radio-TLC, HPLC) final_product->qc

Caption: Workflow for N-¹¹C-methylation.

Materials:

  • Des-methylpiperidine precursor (1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron

  • Anhydrous solvent such as DMF or DMSO

  • Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic base)

  • Automated radiosynthesis module

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation

Procedure (to be adapted for an automated synthesis module):

  • [¹¹C]Methyl Iodide/Triflate Trapping: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using standard gas-phase or wet-chemistry methods within the synthesis module.[7] This radiolabeled methylating agent is then trapped in a reaction vessel containing a solution of the des-methylpiperidine precursor (1-2 mg) dissolved in a small volume (200-400 µL) of anhydrous solvent.

  • Radiolabeling Reaction: A base is added to facilitate the N-alkylation. The reaction mixture is heated at an optimized temperature (typically 80-120 °C) for a short duration (3-5 minutes).

  • Purification: The crude reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column to separate the [¹¹C]labeled product from unreacted precursor and radioactive impurities.

  • Formulation: The collected HPLC fraction containing the desired radiotracer is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents. The final [¹¹C]tracer is eluted from the cartridge with a small volume of ethanol and subsequently diluted with sterile saline for injection to achieve a physiologically acceptable ethanol concentration.

  • Quality Control: The final product is tested for radiochemical purity (via analytical HPLC and/or radio-TLC), specific activity, pH, and sterility before release for in vivo studies.

Protocol 3: ¹⁸F-Fluoroalkylation using a Radiolabeled Building Block

This protocol describes the alkylation of a secondary amine precursor with an ¹⁸F-labeled alkylating agent, such as [¹⁸F]fluoroethyl tosylate. This is a common strategy for introducing ¹⁸F into a molecule.

Materials:

  • Piperidine-4-carboxamide precursor (containing a secondary amine)

  • [¹⁸F]Fluoroethyl tosylate (or a similar ¹⁸F-labeled alkylating agent)

  • Anhydrous solvent such as Acetonitrile (MeCN) or DMF

  • Base such as potassium carbonate (K₂CO₃)

  • Automated radiosynthesis module

  • HPLC system for purification

  • SPE cartridges for formulation

Procedure (to be adapted for an automated synthesis module):

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: The [¹⁸F]fluoride is produced in a cyclotron and typically trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) into a reaction vessel. The water is removed by azeotropic distillation with acetonitrile. Ethylene glycol ditosylate is then added, and the mixture is heated to effect the nucleophilic substitution, forming [¹⁸F]fluoroethyl tosylate.

  • Radiolabeling Reaction: The [¹⁸F]fluoroethyl tosylate is then transferred (often by distillation) to a second reaction vessel containing the piperidine-4-carboxamide precursor and a base (e.g., K₂CO₃) in an anhydrous solvent. The reaction mixture is heated (e.g., 100-120 °C) for 10-15 minutes.

  • Purification and Formulation: The purification and formulation steps are analogous to those described in Protocol 2, involving semi-preparative HPLC followed by SPE-based reformulation into a biocompatible solution.

  • Quality Control: Comprehensive quality control is performed as described previously.

Data Presentation: Expected Radiochemical Outcomes

The following table provides a summary of typical quantitative data for the radiosynthesis of PET tracers using methodologies similar to those described above. Actual results will vary depending on the specific precursor, reaction conditions, and synthesis module used.

Parameter¹¹C-Methylation¹⁸F-Fluoroalkylation
Radiochemical Yield (RCY) 20-50% (decay-corrected)10-30% (decay-corrected)
Radiochemical Purity >98%>98%
Molar Activity (Aₘ) 40-150 GBq/µmol50-200 GBq/µmol
Total Synthesis Time 25-40 minutes50-80 minutes

Conclusion and Future Perspectives

Sodium 1-methylpiperidine-4-carboxylate is a valuable and versatile building block for the synthesis of novel PET tracers. Its inherent structural features can impart favorable properties for imaging, particularly for CNS targets. The protocols outlined in this application note provide a foundation for researchers to develop and optimize the synthesis of PET tracers incorporating this important scaffold. Future work in this area will likely focus on the development of more efficient and automated radiosynthesis methods, as well as the exploration of novel linker strategies to further fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting radiotracers. The continued application of this building block will undoubtedly contribute to the expansion of the PET imaging armamentarium for both preclinical research and clinical diagnostics.

References

  • Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes - PubMed. (2010, March 15). PubMed. [Link]

  • Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed. (2012, July 15). PubMed. [Link]

  • N-methylpiperidinemethyl, N-methylpyrrolidyl and N-methylpyrrolidinemethyl esters as PET radiotracers for acetylcholinesterase activity - PubMed. (2003, April 15). PubMed. [Link]

  • PET tracer production and synthesis workflow and resulting functional... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. (2022, February 23). MDPI. [Link]

  • Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. (2019, October 24). Journal of Visualized Experiments. [Link]

  • Synthesis and evaluation of N-[11C]methylated analogues of epibatidine as tracers for positron emission tomographic studies of nicotinic acetylcholine receptors - PubMed. (1998, October 22). PubMed. [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. (2019, October 24). ResearchGate. [Link]

  • Nickel-Mediated Oxidative Fluorination for PET with Aqueous [¹⁸F] Fluoride - Harvard DASH. (n.d.). Harvard DASH. [Link]

  • Automated synthesis of PET tracers - Forschungszentrum Jülich. (2024, October 1). Forschungszentrum Jülich. [Link]

  • Pharmacokinetics of radiotracers in human plasma during positron emission tomography - PubMed. (n.d.). PubMed. [Link]

  • A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors | Request PDF - ResearchGate. (2017, December). ResearchGate. [Link]

  • Regional pharmacokinetics of orally administered PET tracers - PubMed. (2000, November 15). PubMed. [Link]

  • PET Radiotracers: crossing the blood-brain barrier and surviving metabolism - PMC - NIH. (n.d.). PMC - NIH. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - MDPI. (2023, January 17). MDPI. [Link]

  • Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC - NIH. (n.d.). PMC - NIH. [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - MDPI. (2023, December 26). MDPI. [Link]

  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - MDPI. (2023, January 18). MDPI. [Link]

  • [11C]Fentanyl: Radiosynthesis and Preclinical PET Imaging for Its Pharmacokinetics - PMC. (n.d.). PMC. [Link]

  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins - IntechOpen. (2021, September 9). IntechOpen. [Link]

  • RNA Radiolabeling - Herschlag Lab. (n.d.). Herschlag Lab. [Link]

  • Quantitative PET imaging and modeling of molecular blood-brain barrier permeability. (2024, July 27). bioRxiv. [Link]

  • Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications - MDPI. (2025, July 14). MDPI. [Link]

  • Use of Positron Emission Tomography (PET) in Pharmacokinetics with Dr. Robert Innis. (2021, September 24). YouTube. [Link]

  • Enhanced permeability of blood-brain barrier and targeting function of | IJN. (2018, March 28). Dove Press. [Link]

  • Experimental Models to Study the Functions of the Blood–Brain Barrier - MDPI. (2023, April 25). MDPI. [Link]

  • Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC. (n.d.). PMC. [Link]

Sources

Application

Advanced Application Note: Amide Coupling Strategies for 1-Methylpiperidine-4-Carboxylic Acid

Mechanistic Rationale & Substrate Profiling 1-Methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid) is a highly versatile building block in medicinal chemistry, frequently utilized to improve the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Profiling

1-Methylpiperidine-4-carboxylic acid (also known as N-methylisonipecotic acid) is a highly versatile building block in medicinal chemistry, frequently utilized to improve the aqueous solubility and pharmacokinetic properties of drug candidates by introducing a basic center[1]. However, its dual functional nature—comprising a basic tertiary amine and a carboxylic acid—presents specific synthetic challenges:

  • Zwitterionic Character & Salt Forms: The reagent is typically supplied as a hydrochloride (HCl) salt. Failure to account for this stoichiometry is the leading cause of coupling failure. The non-nucleophilic base (e.g., DIPEA) must be added in sufficient excess to neutralize the HCl salt before the carboxylic acid can be activated.

  • Chemoselectivity: The tertiary amine is generally non-nucleophilic, meaning it will not self-condense. However, it can undergo unwanted quaternization if highly reactive alkylating agents are present.

  • Purification Logic: The basic piperidine nitrogen allows for highly efficient, self-validating purification strategies, such as Strong Cation Exchange (SCX) chromatography, which isolates the product from neutral coupling byproducts (like HOAt or DMF).

To accommodate different amine nucleophiles, two distinct pathways are employed: Pathway A (HATU/DIPEA) for standard aliphatic amines and moderately reactive anilines[2], and Pathway B (Acid Chloride) for sterically hindered or electron-deficient anilines[3].

Workflow Visualization

AmideCoupling cluster_0 Pathway A: Mild Activation cluster_1 Pathway B: Robust Activation Start 1-Methylpiperidine- 4-carboxylic acid ActA HATU + DIPEA (DMF/DCM) Start->ActA Base-mediated ActB SOCl2 (50-75°C) Start->ActB Halogenation IntA OAt-Active Ester (Transient) ActA->IntA Product Coupled Amide Product IntA->Product Nucleophilic Attack IntB Acid Chloride (Stable) ActB->IntB IntB->Product Nucleophilic Attack Amine R-NH2 (Amine Nucleophile) Amine->IntA Amine->IntB

Fig 1: Mechanistic pathways for amide coupling of 1-methylpiperidine-4-carboxylic acid.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Coupling (Standard Amines)

Causality:1[1]. The pyridine nitrogen of the HOAt leaving group provides neighboring-group participation, accelerating the coupling via hydrogen bonding with the incoming amine.

  • Preparation: Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq, typically 0.5 mmol) in anhydrous DMF (0.1–0.2 M concentration) under an inert atmosphere (N₂ or Ar)[2].

  • Neutralization & Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq). Self-Validation: The suspension should clarify into a homogeneous solution as the HCl salt is neutralized and the zwitterion is solubilized.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 10–15 minutes. Self-Validation: A distinct color shift to pale yellow confirms the formation of the HOAt active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2 to 12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

Protocol B: Acid Chloride Generation (Poor Nucleophiles)

Causality: Electron-deficient anilines or sterically hindered amines often fail to react with active esters.3[3] creates a significantly more electrophilic carbonyl carbon[4].

  • Chlorination: Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in neat Thionyl Chloride (SOCl₂) (10–15 eq). Alternatively, use chlorobenzene as a co-solvent for large-scale operations[3].

  • Heating: Reflux the mixture at 75 °C for 2–4 hours[4]. Self-Validation: The cessation of gas evolution (SO₂ and HCl) indicates complete conversion to the acid chloride.

  • Concentration: Remove excess SOCl₂ in vacuo. Azeotrope the resulting white solid 2–3 times with anhydrous toluene to strip away residual HCl.

  • Coupling: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M) and add Triethylamine (TEA) (3.0 eq). Cool to 0 °C.

  • Addition: Add the solid acid chloride portion-wise to the cooled amine solution. Allow the reaction to warm to room temperature and stir overnight[4].

Quantitative Reaction Parameters

ParameterProtocol A (HATU/DIPEA)Protocol B (SOCl₂ / TEA)
Reagent Equivalents Acid (1.0), HATU (1.2), Amine (1.1)Acid (1.0), SOCl₂ (Excess), Amine (1.0)
Base Equivalents DIPEA (3.0 – 4.0 eq)TEA or DIPEA (2.0 – 3.0 eq)
Solvent System DMF, NMP, or DCMNeat SOCl₂, then DCM or Chlorobenzene
Temperature Profile Room Temperature (20–25 °C)Reflux (75 °C), then 0 °C → RT
Typical Yield 65% – 85%70% – 90%
Optimal Substrates Aliphatic amines, unhindered anilinesSterically hindered or electron-poor anilines

Self-Validating Purification & Quality Control

A protocol is only reliable if it contains built-in verification mechanisms. Because the product contains a basic tertiary amine, standard silica gel chromatography often results in severe peak tailing and product loss. Implement the following self-validating workflow:

  • Reaction Monitoring (LCMS): The basic piperidine ring ensures exceptional ionization in positive Electrospray Ionization (ESI+) mode. Monitor the reaction via LCMS; the disappearance of the starting material mass ( m/z 144.1 for the acid) and the appearance of the [M+H]+ product peak confirms conversion.

  • SCX Catch-and-Release Purification:

    • Load the crude reaction mixture (diluted in MeOH) onto a Strong Cation Exchange (SCX-2) cartridge.

    • Validation: The basic target amide binds tightly to the sulfonic acid resin.

    • Wash the column with 3–5 column volumes of MeOH. This strips away neutral impurities, unreacted HATU byproducts (HOAt), and DMF.

    • Elute the pure product using 2.0 M NH₃ in MeOH. The ammonia deprotonates the piperidine nitrogen, releasing the pure amide.

References

  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications.1

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. PMC / NIH.2

  • Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]. Google Patents (US12071423B2).3

  • Bromo substituted piperidine core (amide coupling). Kato Leonard - LabArchives.4

Sources

Method

Application Note: Advanced HPLC Methodologies for the Analysis of Piperidine-4-Carboxylic Acid and Its Derivatives

Executive Summary Piperidine-4-carboxylic acid (commonly known as isonipecotic acid) and its N-protected derivatives (e.g., Fmoc-Inp-OH, Boc-Inp-OH) are critical structural motifs in medicinal chemistry. They frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-4-carboxylic acid (commonly known as isonipecotic acid) and its N-protected derivatives (e.g., Fmoc-Inp-OH, Boc-Inp-OH) are critical structural motifs in medicinal chemistry. They frequently serve as GABA receptor partial agonists[1] and as conformationally restricting building blocks in solid-phase peptide synthesis (SPPS)[2].

Developing robust High-Performance Liquid Chromatography (HPLC) methods for these compounds requires navigating their unique physicochemical properties. This application note provides a comprehensive, self-validating protocol for analyzing both unprotected isonipecotic acid and its N-protected derivatives, detailing the causality behind column selection, mobile phase optimization, and system suitability.

Scientific Rationale & Chromatographic Causality

The primary analytical challenge in quantifying piperidine-4-carboxylic acid lies in its zwitterionic nature. The molecule features a highly basic secondary amine embedded within a rigid piperidine ring, coupled with a carboxylic acid moiety.

  • Silanol Interactions & Peak Tailing: On standard reversed-phase (RP) C18 columns, the protonated amine interacts strongly with residual, unendcapped surface silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing, poor recovery, and unpredictable retention times.

  • Conformational Rigidity in Peptides: When isonipecotic acid is incorporated into peptide sequences, its rigid ring restricts backbone flexibility. This conformational constraint can significantly alter the peptide's interaction with the stationary phase, leading to unexpected shifts in retention time compared to linear amino acid analogs, and occasionally causing peak broadening due to slower interconversion of conformers[2].

  • N-Protected Derivatives: Masking the basic amine with bulky, hydrophobic protecting groups like Fmoc or Boc (e.g., Fmoc-isonipecotic acid[3]) neutralizes the basicity and increases lipophilicity. These derivatives are highly amenable to standard RP-HPLC but require precise gradient optimization to resolve closely eluting synthesis impurities (such as deletion sequences).

Chromatographic_Behavior Root Piperidine-4-Carboxylic Acid Derivatives Unprotected Unprotected (Isonipecotic Acid) Zwitterionic, High Polarity Root->Unprotected Protected N-Protected (Fmoc/Boc-Inp-OH) Masked Amine, Hydrophobic Root->Protected Prob1 Poor Retention on Standard C18 Peak Tailing (Silanol Interaction) Unprotected->Prob1 Prob2 Standard RP-HPLC Amenable Conformational Rigidity Effects Protected->Prob2 Sol1 Mixed-Mode / Low-Silanol Columns (e.g., Newcrom R1) + Ion-Pairing Prob1->Sol1 Sol2 Standard C18 / Biphenyl Columns Acidic Mobile Phase (pH < 3) Prob2->Sol2

Caption: Logical relationship between derivative type, chromatographic challenges, and column selection.

Method Development Strategy

To establish a self-validating analytical system, the method must be tailored to the specific derivative state:

  • Unprotected Isonipecotic Acid: A low-silanol activity column (e.g., Newcrom R1) or a mixed-mode column is required to prevent secondary interactions[4]. The mobile phase must be highly acidic to fully protonate the carboxylate and suppress silanol ionization. Phosphoric acid is ideal for UV detection, whereas formic acid must be substituted for Mass Spectrometry (MS) compatibility[4].

  • Protected Derivatives: Standard high-efficiency C18 or Biphenyl columns (e.g., Ascentis Express C18) provide excellent resolution. An acidic modifier (0.1% TFA or Formic Acid) is still necessary to keep the carboxylic acid moiety protonated, ensuring sharp peak shapes.

Experimental Protocols

Reagent & Sample Preparation
  • Diluent: Acetonitrile : Water (20:80, v/v) with 0.1% Formic Acid. Rationale: Ensures sample stability and matches initial gradient conditions to prevent solvent-induced band broadening.

  • Standard Preparation: Accurately weigh 10 mg of the target derivative (e.g., Fmoc-isonipecotic acid[3] or isonipecotic acid hydrochloride[4]) into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step-by-Step Analytical Workflow

HPLC_Workflow Step1 1. Sample Preparation Dissolution in Initial Mobile Phase Step2 2. Column Equilibration 5-10 Column Volumes Step1->Step2 Step3 3. Gradient Elution Acidic Modifier (Formic/Phosphoric) Step2->Step3 Step4 4. Detection UV (210/254 nm) or MS (ESI+) Step3->Step4 Step5 5. System Suitability Resolution, Tailing Factor, RSD Step4->Step5

Caption: Step-by-step experimental workflow for HPLC method execution and validation.

Data Presentation & Instrumental Conditions

Table 1: Optimized HPLC Conditions
ParameterUnprotected Isonipecotic Acid[4]N-Protected Derivatives (Fmoc/Boc)[3]
Column Newcrom R1 (150 x 4.6 mm, 5 µm)Ascentis Express C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic)Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 30 °C40 °C (Improves mass transfer of rigid rings)
Detection UV at 210 nm (Lacks strong chromophore)UV at 254 nm (Fmoc) or 210 nm (Boc)
Injection Vol. 5 µL2 µL
Table 2: Universal Gradient Program (For Protected Derivatives)

Note: Isocratic elution (e.g., 10% B) is often sufficient for unprotected isonipecotic acid due to its high polarity[4]. The gradient below is designed for resolving protected derivatives and peptide sequences[2].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Ramp
15.01090Column Wash
15.1955Re-equilibration
20.0955End
Table 3: System Suitability Specifications (Self-Validating Criteria)

To ensure the integrity of the run, the following system suitability parameters must be met prior to sample analysis:

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=5)Ensures pump stability and consistent column equilibration.
Peak Area RSD ≤ 2.0% (n=5)Validates autosampler precision and sample stability.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Values > 1.5 indicate unwanted secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and proper packing integrity.
Resolution (Rs) ≥ 2.0Ensures baseline separation from synthesis impurities (e.g., free Fmoc-OH).

Troubleshooting: Peak Shape Optimization

If peak tailing is observed for unprotected isonipecotic acid, the causality is almost certainly secondary interactions between the basic nitrogen and the stationary phase. Corrective Action:

  • Verify the pH of Mobile Phase A is strictly < 2.5 to suppress silanol ionization.

  • If using an MS-compatible method (Formic Acid), consider switching to a dedicated mixed-mode column where surface charge is intentionally controlled to repel the protonated amine.

Sources

Application

large-scale synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride

[label="1. Reaction Setup\nCharge Isonipecotic Acid, Pd/C, Water\n Finalizing Graphviz Diagrams I've just been refining the second DOT diagram, representing the workflow.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Reaction Setup\nCharge Isonipecotic Acid, Pd/C, Water\n

Finalizing Graphviz Diagrams

I've just been refining the second DOT diagram, representing the workflow. I've added QC steps, highlighted in a different color, to show critical control points. These include HPLC conversion and Karl Fischer analysis. The second diagram is a simplified workflow. It includes critical steps: reaction setup, reagent addition, filtration and salt formation. I'm satisfied with the clarity and completeness of both diagrams now.

Integrating Quality Control

I'm now integrating quality control steps into the workflow diagrams, highlighting critical control points. These steps involve HPLC conversion analysis and Karl Fischer titration. I've been happy with the clarity of the reaction diagram now, as it also clearly shows the key nodes of the reaction.

Detailing Scale-Up Protocols

I'm working on the protocol details, setting the scale at 1 kg of isonipecotic acid (approximately 7.74 moles). This requires 1.15-1.5 equivalents of formaldehyde, 1.5-2.0 equivalents of formic acid, and approximately 100g of 10% wet Pd/C. I'm aiming for 10L of water, with a reaction temperature of 90-95°C. The process details should emphasize why these parameters are important for yield and safety.

Drafting Application Note

I'm now drafting the application note, aiming for a professional, structured document. I'll include an Executive Summary and a comprehensive Mechanistic Pathway section. The scale-up protocol is also key, and I'll include a detailed experimental section adapted from the protocol, ensuring safety and yield.

Finalizing Protocol Outline

I'm now integrating quality control measures into each experimental step of the large-scale protocol. I'm focusing on ensuring each protocol step is self-validating and has in-text citations. I'm also ensuring a consistent presentation style with clear tables, for materials, stoichiometry, and in-process controls, and the process will have detailed causality. I'm incorporating authoritative links for validation.

Refining Experimental Protocol

I'm now integrating quality control measures into the experimental protocol for the final guide. I'm focusing on in-process controls for each step, and clear, consistent tables. I'll need to define stoichiometry with citations to authoritative sources, with a clear causality. I'm also ensuring a self-validating protocol with linked sources.

Finalizing Experimental Protocol

I'm now integrating quality control measures into the experimental protocol for the final guide. I'm focusing on in-process controls for each step, and clear, consistent tables. I'll need to define stoichiometry with citations to authoritative sources, with a clear causality. I'm also ensuring a self-validating protocol with linked sources.

Adding Quality Control

I've been adding quality control measures into each step of the experimental protocol, ensuring it's self-validating and properly cited. Tables will present materials, stoichiometry, and in-process controls in a consistent style. I'm focusing on causality and authoritative links.

Refining Experimental Guide

I'm now integrating detailed safety protocols, especially regarding the exothermic nature of the reaction and the handling of Pd/C catalyst, highlighting the use of wet Pd/C to mitigate pyrophoric risks. I've also added in-process controls at each step, ensuring a self-validating protocol and including citations for stoichiometry and other important details.

Finalizing Safety Protocols

I'm now focusing on critical safety aspects, especially the exothermic nature of the reaction and the handling of the Pd/C catalyst. I'm highlighting the use of wet Pd/C to mitigate pyrophoric risks. I've also incorporated detailed in-process controls for each step, to ensure self-validation, including citations for stoichiometry and other essential details.

Compiling Reference List

I'm now consolidating all cited sources into a numbered list with titles, sources, and verified URLs. This includes a ChemicalBook entry on 1-methylpiperidine-4-carboxylic acid hydrochloride synthesis, and patents related to Lasmiditan precursors. I'll need to double-check each URL for validity and ensure proper formatting for inclusion.

\n\n Completed Reference List

I've just finished the compilation of the reference list, including the ChemicalBook entry and the patents. I've verified each URL for integrity and ensured that each has a title, source, and clickable URL for verification. I'm now ready to integrate this into the application note.

Compiling Literature Review

I'm now putting together the literature review. I've compiled several sources, including patents and ChemicalBook entries, and will format them with titles, sources, and clickable URLs. I'll need to check the references for accuracy.

Refining Literature Review

I'm now putting the finishing touches on the literature review. I've compiled several key sources, including patents and ChemicalBook entries, and I'm ensuring all references are accurate, and are in a consistent format with clickable URLs. I will now integrate these properly in the document.

Visualizing Reaction Pathways

I'm now refining the first diagram's appearance, and I've added a caption to visually outline the catalytic transfer hydrogenation route to the N-methylisonipecotic acid HCl, with a simplified and colored pathway for clarity. I will now integrate this visualization in the complete guide.

Refining Synthesis Visualization

I'm now focusing on refining the reaction pathway diagram, adding a descriptive caption. I'm aiming for clarity in illustrating the catalytic transfer hydrogenation route to the hydrochloride salt. The final visuals are ready to be integrated.

Defining Validation Parameters

I'm now focusing on defining the in-process controls, or IPCs, to validate each step of the large-scale synthesis. Specifically, I'm working on the HPLC conversion analysis and Karl Fischer titration, and ensuring they provide self-validating, quality gates for each process. I'm also planning stoichiometry tables with material requirements.

Application Note: Large-Scale Synthesis of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride

Target Audience: Process Chemists, Chemical Engineers, and API Drug Development Professionals Molecule: 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 71985-80-3) Application: Key intermediate in the synthesis of Lasmiditan (a 5-HT1F receptor agonist for migraine therapy) [1.2].

Mechanistic Rationale & Route Selection

The N-methylation of piperidine-4-carboxylic acid (isonipecotic acid) presents a classic scale-up challenge. Direct alkylation with methyl halides is prone to over-alkylation, yielding unwanted quaternary ammonium salts. While the standard Eschweiler-Clarke reaction (using formaldehyde and formic acid) is viable, it often requires harsh, prolonged heating that can lead to impurity formation and degradation.

To achieve high-purity pharmaceutical intermediates at scale, this protocol utilizes a Catalytic Transfer Hydrogenation approach[1]. By introducing Palladium on Carbon (Pd/C) to the aqueous formaldehyde/formic acid mixture, formic acid acts as an in situ hydrogen donor, decomposing into H₂ and CO₂ over the catalyst[1]. This bypasses the need for high-pressure hydrogen gas cylinders while ensuring rapid, quantitative reduction of the transient imine intermediate.

Following the reaction, the isolation of the hydrochloride salt presents a secondary challenge: the product is highly hygroscopic and infinitely soluble in water. To force crystallization, the protocol employs an Azeotropic Solvent Swap using acetonitrile[2][3]. Acetonitrile forms a low-boiling azeotrope with water, allowing for the complete removal of the aqueous reaction solvent via atmospheric distillation until the product cleanly precipitates[2].

Mechanism A Isonipecotic Acid (Starting Material) B Imine Intermediate (Schiff Base) A->B HCHO (Condensation) C 1-Methylpiperidine- 4-carboxylic acid B->C HCOOH / Pd/C (Transfer Hydrogenation) D Target HCl Salt (API Intermediate) C->D HCl (aq) Acetonitrile Swap

Figure 1: Catalytic transfer hydrogenation pathway for N-methylisonipecotic acid HCl.

Materials and Stoichiometry

The following stoichiometry is optimized for a 1.0 kg input of starting material. The use of water as the primary reaction solvent ensures a green, non-flammable process environment prior to the solvent swap.

ReagentRoleMW ( g/mol )EquivalentsAmount (per 1 kg scale)
Isonipecotic Acid Starting Material129.161.001.00 kg (7.74 mol)
Formaldehyde (37% aq) Carbonyl Source30.031.15720 g
Formic Acid (98%) Hydrogen Donor46.031.50535 g
Pd/C (10%, 55% wet) CatalystN/A10% w/w100 g
Purified Water Reaction Solvent18.02N/A10.0 L
Hydrochloric Acid (37%) Salt Formation36.461.20915 g
Acetonitrile Azeotropic Solvent41.05N/A~15.0 L (Variable)

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Progression to subsequent steps is entirely gated by analytical In-Process Controls (IPCs), ensuring that failures are caught and corrected dynamically rather than at the end of the batch.

Phase 1: Catalytic Transfer Hydrogenation
  • Reactor Charging: Charge 1.00 kg of isonipecotic acid, 100 g of wet 10% Pd/C, and 10.0 L of purified water into a jacketed reaction vessel[2].

  • Heating: Agitate the slurry at 200-250 rpm and heat the mixture to 90–95 °C[2].

  • Reagent Dosing (Critical Causality): Slowly dose the formic acid and 37% formaldehyde into the vessel. Causality: Dosing must be controlled to manage the exothermic formation of the imine and the continuous evolution of CO₂ gas generated by the decomposition of formic acid.

  • Reaction Hold & Validation: Maintain the temperature at 90–95 °C for 4 hours.

    • Validation Gate 1: Sample the reaction and analyze via HPLC. Unreacted isonipecotic acid must be ≤ 1.0%. If > 1.0%, extend the hold time by 2 hours.

Phase 2: Catalyst Recovery and Salt Formation
  • Filtration: Cool the reaction mixture to 20–30 °C to halt gas evolution and prevent catalyst degradation[2]. Filter the mixture through a GF/F (Glass Microfiber) filter to remove the Pd/C. Wash the filter cake with 1.0 L of purified water. Causality: Complete removal of palladium is critical to prevent heavy metal contamination in the downstream API.

  • Concentration: Concentrate the combined filtrates via atmospheric distillation to approximately 2 volumes (~2.0 L)[2].

  • Acidification: Adjust the reactor temperature to 65–75 °C. Slowly charge the concentrated hydrochloric acid[2]. Stir for 30 minutes to ensure complete protonation of the tertiary amine.

Phase 3: Azeotropic Crystallization
  • Solvent Swap: Maintain the temperature at ≥ 70 °C and charge 5.0 L of acetonitrile[2]. Concentrate the solution at atmospheric pressure back down to 2 volumes.

  • Iterative Drying: Charge another 5.0 L of acetonitrile and concentrate to 3 volumes[2].

    • Validation Gate 2 (Critical): Sample the supernatant and check the water content via Karl Fischer (KF) titration. The water content must be ≤ 0.2% w/w[2][3]. If water is > 0.2%, charge an additional 3.0 L of acetonitrile and repeat the distillation. Causality: The HCl salt will not crystallize efficiently if water remains; this KF gate guarantees a high-yielding crystallization.

  • Isolation: Once the KF limit is met, cool the resulting slurry to 20–25 °C and age (stir) for 1 to 2 hours to maximize crystal growth[2].

  • Filtration & Drying: Filter the product and wash the cake with cold acetonitrile[2]. Dry the product in a vacuum oven at 50 °C.

    • Validation Gate 3: Check Loss on Drying (LOD). Continue drying until LOD is ≤ 0.5% w/w[2].

Workflow S1 1. Reactor Charging Isonipecotic Acid, Pd/C, H2O (Heat to 90-95°C) S2 2. Reductive Amination Dose HCOOH & HCHO (Exothermic, CO2 evolution) S1->S2 S3 3. Catalyst Filtration Cool to 20-30°C, Filter GF/F (Recover Pd/C) S2->S3 S4 4. Salt Formation Concentrate, add conc. HCl (65-75°C) S3->S4 S5 5. Azeotropic Distillation Add Acetonitrile, Distill (Target KF ≤ 0.2%) S4->S5 S6 6. Crystallization & Isolation Cool to 20-25°C, Filter, Dry (Yield >90%) S5->S6

Figure 2: Step-by-step workflow for the large-scale synthesis and isolation of the API intermediate.

In-Process Controls (IPC) & Quality Gates

To maintain E-E-A-T standards of trustworthiness, the process integrates the following analytical feedback loops.

StepIPC ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Phase 1 Reaction CompletionHPLC (Area %)Unreacted SM ≤ 1.0%Extend hold time at 90 °C by 2 hours.
Phase 3 Water ContentKarl Fischer (KF)Water ≤ 0.2% w/wAdd 3.0 L Acetonitrile, repeat distillation.
Phase 3 Residual SolventLoss on Drying (LOD)LOD ≤ 0.5% w/wContinue vacuum drying at 50 °C.
Final Chemical PurityHPLC (Area %)Purity ≥ 99.0%Recrystallize from Acetonitrile/Methanol.

References

  • Source: chemicalbook.
  • Title: US12071423B2 - Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)
  • Source: google.
  • Title: WO 2021/007155 A1 - Googleapis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperidine N-Alkylation

Welcome to the Technical Support Center for piperidine functionalization. The N-alkylation of piperidine—a secondary amine—into a tertiary amine is a fundamental transformation in drug development and synthetic chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperidine functionalization. The N-alkylation of piperidine—a secondary amine—into a tertiary amine is a fundamental transformation in drug development and synthetic chemistry. However, this deceptively simple reaction is notoriously prone to stalling, over-alkylation, and competing side reactions.

This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your piperidine N-alkylation workflows.

Diagnostic Logic Tree

Use the following workflow to identify the root cause of your reaction failure and select the appropriate corrective protocol.

PiperidineTroubleshooting Start Piperidine N-Alkylation Issue Detected Q1 Over-alkylation? (Quaternary Salt Formed) Start->Q1 Multiple spots on TLC Q2 Sluggish or Incomplete Conversion? Start->Q2 Starting material remains Q3 Elimination (E2) Side Products? Start->Q3 Alkene byproducts A1 Use Reductive Amination or Slow Addition (Syringe Pump) Q1->A1 A2 Optimize Base (K2CO3/CsOH) & Solvent (MeCN/DMF) Q2->A2 A3 Change Leaving Group or Lower Temperature Q3->A3

Diagnostic logic tree for troubleshooting piperidine N-alkylation reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yields a mixture of the desired tertiary amine and an undesired quaternary ammonium salt. How do I prevent this "over-alkylation"? Causality: Direct alkylation of secondary amines (like piperidine) with alkyl halides frequently leads to over-alkylation 1. The resulting tertiary amine product often remains highly nucleophilic. Because it is now more electron-rich due to the inductive effect of the new alkyl group, it can outcompete the starting secondary amine for the remaining electrophile, forming a quaternary ammonium salt 1. Solution: The most reliable workaround is to abandon direct SN2 alkylation in favor of reductive amination [[1]](). By forming an iminium intermediate with an aldehyde or ketone and subsequently reducing it, the reaction inherently stops at the tertiary amine stage, completely avoiding multiple alkylations [[2]](). If you must use an alkyl halide, use a syringe pump to maintain a low steady-state concentration of the electrophile [[3]]().

Q2: The alkylation stalls at ~50% conversion despite prolonged heating. What is the mechanism behind this stall? Causality: During the SN2 displacement of an alkyl halide, one equivalent of hydrohalic acid (e.g., HBr or HCl) is generated 4. If an insufficient amount of exogenous base is present, this acid byproduct protonates the unreacted piperidine, forming a piperidinium salt. This protonated species is non-nucleophilic, effectively stalling the reaction [[4]](). Solution: Ensure a sufficient excess of a non-nucleophilic base (such as DIPEA) or an inorganic base (like K₂CO₃) is present to scavenge the acid [[4]](). Advanced protocols utilizing Cesium Hydroxide (CsOH) have also been shown to highly promote chemoselective mono-alkylation while actively suppressing over-alkylation 5. Additionally, switching to polar aprotic solvents like Acetonitrile (MeCN) or DMF accelerates the desired SN2 kinetics 4.

Q3: I am observing significant alkene byproducts instead of the desired N-alkylpiperidine. Why? Causality: Piperidine is a relatively strong base. When reacting with secondary or sterically hindered primary alkyl halides, piperidine can act as a base rather than a nucleophile, abstracting a beta-proton from the electrophile to trigger an E2 elimination 6. Solution: To favor SN2 over E2, use highly electrophilic, unhindered alkylating agents (like alkyl iodides) and lower the reaction temperature. If elimination persists, reductive amination is the mandatory alternative.

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation via Syringe Pump (Minimizing Over-alkylation)

This protocol self-validates through kinetic control: by keeping the electrophile concentration artificially low, the secondary amine is always in vast excess, statistically preventing the tertiary amine product from reacting further.

  • Preparation: To a magnetically stirred 0.1 M solution of piperidine (1.1 equivalents) in anhydrous acetonitrile (MeCN), add K₂CO₃ (2.0 equivalents) under a dry nitrogen atmosphere 3.

  • Slow Addition: Load the alkyl bromide or iodide (1.0 equivalent) into a syringe. Using a syringe pump, add the alkyl halide dropwise over 4 to 6 hours at room temperature 3.

  • Monitoring: Stir until completion is verified by TLC (staining with Ninhydrin or Dragendorff's reagent).

  • Workup & Validation: Rotary evaporate the MeCN. Partition the crude mixture between diethyl ether and saturated aqueous NaHCO₃. Validation Checkpoint: The evolution of CO₂ gas confirms the neutralization of trapped hydrohalic acids, ensuring the product is successfully converted to its free-base form 3. Extract with ether, dry, and concentrate.

Protocol B: Reductive Amination (The Robust Alternative)

This protocol self-validates through chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that will only reduce the iminium intermediate, leaving unreacted aldehydes/ketones untouched.

  • Iminium Formation: Dissolve the piperidine derivative (1.0 eq) and the target aldehyde/ketone (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [[7]](). Add a catalytic amount of acetic acid to adjust the pH to ~4-5. Stir for 30 minutes at room temperature to allow the iminium intermediate to fully form 7.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture 7. (Note: NaBH₃CN can also be used, but NaBH(OAc)₃ is often preferred to avoid cyanide waste streams [[2]]()).

  • Completion: Stir at room temperature for 4-12 hours 7.

  • Quench: Slowly add saturated aqueous NaHCO₃ to quench the reaction, extract with DCM, dry over MgSO₄, and concentrate 7.

Quantitative Data Summaries

The following table summarizes the expected performance metrics of various piperidine functionalization strategies to help you select the optimal route for your specific substrate.

Alkylation MethodReagents & ConditionsOver-alkylation RiskTypical YieldBest Application
Direct Batch Alkylation Alkyl halide, K₂CO₃, MeCN, HeatHigh 40–60%Simple, unhindered primary halides where excess amine is viable.
Syringe Pump Addition Alkyl halide, K₂CO₃, MeCN, RTLow-Medium 65–85%Minimizing quaternary salts with highly reactive halides.
CsOH-Promoted Alkylation Alkyl bromide, CsOH·H₂O, 4Å MSVery Low 80–95%Chemoselective mono-alkylation of primary/secondary amines.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCMNone 85–98%Complex alkyl groups; complete avoidance of over-alkylation.

Sources

Optimization

Section 1: Catalytic Hydrogenation of Pyridines

Welcome to the Technical Support Center for Piperidine Synthesis . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions and impurities encountered dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Synthesis . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions and impurities encountered during the synthesis and functionalization of piperidine scaffolds.

Rather than simply listing what goes wrong, this guide deconstructs the causality behind these failures. By understanding the mechanistic pathways—whether it is the hydrodenitrogenation of a pyridine ring or the runaway nucleophilicity of a secondary amine—you can engineer self-validating workflows that prevent impurities before they form.

Q: During the hydrogenation of substituted pyridines, my GC-MS shows significant contamination with pentylamine and pentane. Why is the ring opening?

A: You are observing a classic hydrodenitrogenation (HDN) pathway. While standard catalytic hydrogenation aims to saturate the pyridine ring to form piperidine, the reaction can overshoot into hydrogenolysis under harsh conditions[1].

Mechanistically, pyridine adsorbs flatly over the active sites of the catalyst (e.g., metal nitrides or specific Rh complexes). After the initial stepwise hydrogenation to piperidine, the presence of water, excessive temperatures, or highly active HDN catalysts can trigger C–N bond scission[1]. This hydrogenolysis cleaves the piperidine ring to form pentylamine (amylamine), which can further degrade into pentane and ammonia[2]. To prevent this, ensure strictly anhydrous conditions and avoid catalysts known to promote HDN (like molybdenum nitrides) when simple saturation is the goal[3].

Q: I am seeing a mass peak corresponding to M-2 in my final product. How do I push the reaction to completion?

A: An M-2 peak typically corresponds to 1,2,3,6-tetrahydropyridine, a partially hydrogenated intermediate[3]. This incomplete reduction is usually a symptom of catalyst poisoning (often by sulfur impurities from upstream steps) or insufficient hydrogen mass transfer[4]. To resolve this, increase the catalyst-to-substrate ratio, elevate the hydrogen pressure, and ensure your starting material is highly purified[3].

G A Pyridine Substrate B Catalytic Hydrogenation (PtO2, AcOH / H2) A->B C Desired Product: Piperidine B->C Optimal Conditions D Side Product 1: Tetrahydropyridine (Incomplete Reduction) B->D Low Temp / Poisoning E Side Product 2: Pentylamine (Ring-Opening / HDN) B->E Harsh Conditions D->C Increase Pressure F Pentane + NH3 (Dead End) E->F C-N Cleavage

Caption: Workflow for troubleshooting pyridine hydrogenation side reactions and pathways.

Section 2: N-Alkylation and Over-Alkylation

Q: Direct alkylation of my piperidine ring with alkyl halides yields a complex mixture of tertiary amines and quaternary ammonium salts. How do I control the stoichiometry?

A: The secondary nitrogen in the piperidine ring is a highly potent nucleophile. When you perform a direct SN​2 alkylation with an alkyl halide, the initial product is a tertiary amine. However, this newly formed tertiary amine is often more electron-rich (due to the inductive electron-donating effect of the new alkyl group) and remains sterically accessible[5]. Consequently, it aggressively attacks another equivalent of the alkyl halide, leading to uncontrolled over-alkylation and the formation of quaternary ammonium salts[5].

To bypass this, you must abandon direct alkylation in favor of reductive amination [6]. By reacting the piperidine with an aldehyde or ketone, you form an imine/iminium intermediate. This intermediate is then reduced in situ using a mild hydride source (like NaBH3​CN ). Because the final tertiary amine cannot form an imine, the reaction inherently stops at mono-alkylation, making it a self-limiting, chemoselective process[5].

G A Piperidine (Secondary Amine) B Direct Alkylation (R-X, Base) A->B Path A E Reductive Amination (Aldehyde/Ketone) A->E Path B C Tertiary Amine B->C D Over-Alkylation: Quaternary Salt C->D Uncontrolled F Imine Intermediate E->F G Controlled Reduction (NaBH3CN) F->G H Desired N-Alkylpiperidine G->H Chemoselective

Caption: Mechanistic comparison: Direct N-alkylation vs. controlled reductive amination.

Section 3: Zincke Ring-Opening/Closing Strategies

Q: When synthesizing N-arylpiperidines via Zincke imine intermediates, my cyclization step stalls, resulting in poor yields. What drives the recyclization?

A: The Zincke reaction is a powerful tool for converting pyridines into N-arylpiperidines via a ring-opening/ring-closing cascade. The process generates an acyclic Zincke imine intermediate from an N-phenylpyridinium salt[7]. If your cyclization is stalling, the issue is almost certainly acid stoichiometry.

The recyclization process requires the imine to be sufficiently activated for nucleophilic attack. Optimization studies have demonstrated that exactly 10 equivalents of acetic acid (AcOH) are required to drive the cyclization of the N-phenylpyridinium salt to a high yield[7]. Lowering the equivalents drastically decreases the yield, while omitting the acid entirely halts the reaction at the acyclic intermediate[7].

Quantitative Summary of Common Impurities

Synthesis RoutePrimary ImpurityTypical Yield ImpactMechanistic CauseCorrective Action
Pyridine Hydrogenation 1,2,3,6-Tetrahydropyridine5–15%Incomplete reduction / Catalyst poisoning[3]Increase H2​ pressure; use fresh PtO2​ .
Pyridine Hydrogenation Pentylamine / Amylamine2–10%C–N bond hydrogenolysis (HDN pathway)[1]Lower temperature; avoid Rh/H2​O systems.
Direct N-Alkylation Quaternary Ammonium Salts15–40%Uncontrolled consecutive SN​2 attacks[5]Switch to reductive amination.
Zincke Cyclization Uncyclized Zincke Imine20–50%Insufficient acid catalysis[7]Ensure exactly 10 eq. AcOH is used.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of Pyridine (Avoiding Ring-Opening)

This protocol utilizes Adams' catalyst ( PtO2​ ) to ensure complete saturation while preventing HDN-mediated ring opening.

  • Reactor Setup: To a high-pressure Parr reactor, add the substituted pyridine (1.0 eq) dissolved in anhydrous glacial acetic acid (0.2 M). Causality: Glacial acetic acid protonates the pyridine, increasing the electrophilicity of the ring and facilitating reduction while preventing catalyst poisoning by the basic amine[3].

  • Catalyst Addition: Add PtO2​ (Adams' catalyst, 5 mol%). Purge the vessel with inert N2​ gas three times.

  • Hydrogenation: Pressurize the reactor with H2​ gas to 40-50 psi. Stir vigorously at room temperature (20-25 °C). Causality: Keeping the temperature low prevents the C-N bond cleavage associated with hydrogenolysis[1].

  • Validation & QC (Self-Correction Step): After 4 hours, vent the reactor and pull a 0.1 mL aliquot. Neutralize with NaHCO3​ and extract with EtOAc. Analyze via GC-MS.

    • If M-2 peak is >2%: The reduction is incomplete. Repressurize to 60 psi and stir for an additional 4 hours.

    • If desired mass is >98%: Proceed to workup.

  • Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with dichloromethane.

Protocol 2: Controlled Reductive Amination (Preventing Over-Alkylation)

This protocol guarantees mono-alkylation by leveraging the stability of the tertiary amine product against further reduction.

  • Imine Formation: In a dry round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.5 eq) to the mixture. Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, accelerating nucleophilic attack and subsequent dehydration to form the iminium ion[6].

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride ( Na(OAc)3​BH , 1.5 eq) portion-wise. Causality: Na(OAc)3​BH is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing side reactions[5].

  • Validation & QC (Self-Correction Step): After 2 hours at room temperature, perform TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). Stain with Ninhydrin.

    • The secondary amine starting material will stain bright pink/purple.

    • The desired tertiary amine product will not stain strongly with Ninhydrin (or will appear pale yellow).

    • Absence of a baseline spot confirms no quaternary ammonium salts were formed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Carboxylate Salts in Organic Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the dual nature of carboxylate salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the dual nature of carboxylate salts. While ubiquitous as nucleophiles and coupling partners, their behavior is heavily dictated by counterion dynamics, phase boundaries, and thermodynamic barriers.

This guide abandons generic advice in favor of field-proven troubleshooting. We will dissect the causality behind reaction failures and provide self-validating protocols to ensure your esterifications, alkylations, and cross-couplings succeed on the first attempt.

FAQ 1: Overcoming Poor Yields in O-Alkylation (The "Cesium Effect")

Q: I am attempting an O-alkylation of a carboxylic acid using sodium carbonate and an alkyl halide in DMF. My yields are persistently low (<40%) with significant unreacted starting material. How can I drive this to completion without inducing unwanted side reactions?

A: The root cause of your stalled reaction is the tight ion-pairing and poor solubility of sodium carboxylates in organic solvents. To resolve this, you must invoke the "Cesium Effect" [1].

Alkali metals with high charge densities (like Li+ and Na+ ) tightly bind the carboxylate oxygen, dampening its nucleophilicity. By switching your base to cesium carbonate ( Cs2​CO3​ ), you introduce a cation with a massive ionic radius and low charge density. In polar aprotic solvents like DMF or DMSO, the cesium ion becomes virtually completely solvated, leaving the carboxylate anion "naked," highly soluble, and exceptionally reactive [1]. This drastically accelerates the SN​2 displacement while suppressing competing elimination pathways.

Data Summary: Counterion Dynamics in DMF

Table 1: Impact of Alkali Metal Counterions on Carboxylate Alkylation

CounterionIonic RadiusSolubility in DMFIon Pairing StateRelative Nucleophilicity
Lithium ( Li+ ) SmallVery PoorVery TightLow
Sodium ( Na+ ) MediumPoorTightLow-Moderate
Potassium ( K+ ) LargeModerateLooseModerate-High
Cesium ( Cs+ ) Very LargeExcellent"Naked" AnionVery High
Protocol 1: Self-Validating Cesium-Promoted O-Alkylation
  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ /Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add Cs2​CO3​ (1.1 to 1.5 equiv).

    • Causality Checkpoint: Observe the physical state. The initial suspension should become noticeably more homogenous within 15–30 minutes as the highly soluble cesium carboxylate salt forms in situ.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature (or up to 60 °C for sterically hindered secondary halides) for 2–4 hours.

  • Workup: Quench with deionized water to dissolve the inorganic cesium salts. Extract with ethyl acetate. The near-quantitative conversion typically eliminates the need for complex chromatographic separation of the starting acid.

FAQ 2: Scaling Up with Phase-Transfer Catalysis (PTC)

Q: I need to scale up an esterification of a carboxylate salt but must avoid high-boiling, difficult-to-remove solvents like DMF. Can I run this efficiently in a biphasic system?

A: Yes. Phase-Transfer Catalysis (PTC) is the premier industrial solution for this exact bottleneck [2]. By utilizing a lipophilic quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), you can extract the carboxylate anion from a solid or aqueous phase directly into a bulk non-polar organic phase [2, 3].

Once in the organic phase, the carboxylate is highly activated due to loose ion-pairing with the bulky catalyst cation and a severe lack of hydration [2].

Critical Troubleshooting Tip: For solid-liquid PTC systems, the system is highly sensitive to moisture. Adding a highly specific, small amount of water (typically 5–8% w/w relative to the inorganic base) is often required to hydrate the crystal lattice just enough to facilitate interfacial ion exchange, without over-hydrating and deactivating the nucleophile in the organic phase [3].

PTC_Workflow cluster_aq Aqueous / Solid Phase cluster_org Organic Phase A Carboxylate Salt (R-COO⁻ Na⁺) C Active Ion Pair (R-COO⁻ Q⁺) A->C Interfacial Ion Exchange B PTC Catalyst (Q⁺ X⁻) B->C E Ester Product (R-COO-R') C->E SN2 Displacement D Alkyl Halide (R'-X) D->E

Mechanism of Phase-Transfer Catalyzed (PTC) Carboxylate Esterification.

Protocol 2: PTC Biphasic Esterification Workflow
  • Biphasic Setup: Combine the carboxylic acid (1.0 equiv) and K2​CO3​ (1.2 equiv) in a reaction vessel. Add exactly 5% w/w water relative to the carbonate base to activate the solid lattice.

  • Organic Phase: Add the alkyl halide (1.5 equiv) dissolved in a non-polar solvent (e.g., toluene).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 3–5 mol%).

    • Causality Checkpoint: The lipophilic TBA+ cation binds the carboxylate and shuttles it across the phase boundary. Without this catalyst, the reaction rate in toluene will be near zero.

  • Agitation: Stir vigorously (>500 rpm) at 60–80 °C. High shear mixing is strictly required to maximize the interfacial surface area for mass transfer.

  • Isolation: Cool the mixture, separate the organic layer, wash with dilute aqueous base to remove any trace unreacted acid, and concentrate to yield the pure ester.

FAQ 3: Troubleshooting Decarboxylative Cross-Coupling

Q: I am attempting a decarboxylative cross-coupling of an aryl carboxylic acid with an aryl halide using a Palladium catalyst. I am observing high levels of aryl halide homocoupling and unreacted carboxylic acid. How do I fix this?

A: Decarboxylative cross-coupling is a powerful technique that replaces moisture-sensitive organometallic reagents with stable, inexpensive carboxylate salts [4]. However, Palladium alone is generally terrible at extruding CO2​ from carboxylates.

If your reaction is stalling or yielding homocoupled byproducts, your catalytic cycle is out of sync. You must utilize a bimetallic catalyst system (typically Pd/Cu or Pd/Ag) [4, 5]. The Copper(I) or Silver(I) co-catalyst is solely responsible for mediating the initial decarboxylation to form an aryl-metal intermediate. This intermediate then undergoes transmetalation to the Palladium cycle [4]. If homocoupling occurs, the Pd cycle is turning over faster than the Cu-mediated decarboxylation. To fix this, you must increase the thermal energy (often 160 °C is required) or switch to a more electron-rich ligand on the Copper catalyst to accelerate CO2​ extrusion.

Decarboxylation_Cycle A Aryl Carboxylate (Ar-COO⁻ M⁺) B Cu(I) Catalyst Coordination A->B Ligand Exchange C Ar-Cu(I) Intermediate + CO₂ ↑ B->C Decarboxylation (Heat) D Pd(II) Catalytic Cycle (Oxidative Addition of Ar'-X) C->D Transmetalation D->B Cu(I) Regeneration E Biaryl Product (Ar-Ar') D->E Reductive Elimination

Bimetallic Pd/Cu Catalytic Cycle for Decarboxylative Cross-Coupling.

Protocol 3: Bimetallic Pd/Cu Decarboxylative Cross-Coupling
  • Catalyst Loading: In a glovebox or under strict Schlenk conditions, combine the aryl carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc)2​ (3 mol%), Cu2​O (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Base Selection: Add K2​CO3​ or Ag2​CO3​ (1.5 equiv).

    • Causality Checkpoint: The base neutralizes the acid to form the initial metal carboxylate salt. Without this salt formation, coordination to Copper and subsequent CO2​ extrusion cannot occur.

  • Solvent & Heat: Suspend the mixture in a high-boiling polar solvent (e.g., NMP or quinoline) and heat to 160 °C for 16 hours.

    • Causality Checkpoint: High thermal energy is strictly required to overcome the massive activation barrier of the decarboxylation step. If you run this at 80 °C, the reaction will fail entirely.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble metal salts. Wash the organic filtrate with 1M HCl, then brine, dry over MgSO4​ , and purify via column chromatography.

References
  • An Assessment of the Causes of the “Cesium Effect” The Journal of Organic Chemistry (ACS Publications)[Link]

  • Top 10 Opportunities - Phase Transfer Catalysis PTC Organics [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids MDPI[Link]

  • New Developments in Decarboxylative Cross-Coupling Reactions Ruhr-Universität Bochum[Link]

  • Decarboxylative cross-coupling Wikipedia[Link]

Optimization

how to avoid over-alkylation of piperidine compounds

Welcome to the Technical Support Center for Piperidine Functionalization. As researchers and drug development professionals, you are likely aware that the piperidine ring is a ubiquitous scaffold in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Functionalization. As researchers and drug development professionals, you are likely aware that the piperidine ring is a ubiquitous scaffold in medicinal chemistry. However, functionalizing the nitrogen atom presents a classic synthetic challenge: the "runaway train" of over-alkylation.

This guide is designed by application scientists to provide you with the mechanistic causality, troubleshooting frameworks, and self-validating protocols needed to achieve selective mono-alkylation of piperidines.

I. The Causality of Over-Alkylation

To solve over-alkylation, we must first understand the thermodynamic and kinetic drivers behind it.

Q: Why does piperidine over-alkylate so easily when reacted with alkyl halides? A: The fundamental issue is a shift in nucleophilicity. When piperidine (a secondary amine) reacts with an alkylating agent, it forms an N-alkylpiperidine (a tertiary amine). The newly introduced alkyl group is electron-donating via the inductive effect, which increases the electron density on the nitrogen atom[1]. Consequently, the resulting tertiary amine is a stronger nucleophile than the starting secondary amine[1]. If the alkylating agent is highly reactive, the tertiary amine will outcompete the starting piperidine, leading to a second alkylation event and the formation of an undesired, positively charged quaternary ammonium salt[2].

G A Piperidine (Secondary Amine) C N-Alkylpiperidine (Tertiary Amine) A->C Alkylation 1 B Alkyl Halide (Electrophile) B->C E Quaternary Ammonium Salt (Over-Alkylation) B->E D Increased Nucleophilicity (Electron Donating Alkyl) C->D Inductive Effect D->E Faster Alkylation 2

Caption: Mechanism of piperidine over-alkylation leading to quaternary ammonium salts.

II. Troubleshooting Guide & FAQs

Symptom: Low isolated yield of the target tertiary amine, accompanied by significant mass loss during aqueous workup. Diagnosis: Formation of highly water-soluble quaternary ammonium salts[3]. Causality: Quaternary ammonium salts are permanent cations. During a standard aqueous/organic extraction, they partition entirely into the aqueous layer, effectively "vanishing" from your organic extract and destroying your yield[3].

Q: How can I control direct alkylation to prevent this? A: You must manipulate the reaction kinetics through concentration and stoichiometry. By using an excess of piperidine (2-3 equivalents) and adding the alkyl halide dropwise via a syringe pump, you maintain a near-zero steady-state concentration of the electrophile[3],[4]. Statistically, the electrophile will encounter the abundant starting piperidine rather than the trace amounts of the newly formed tertiary amine.

Q: Direct alkylation is still failing. What is the most reliable alternative? A: Reductive Amination . This is the industry standard for controlled mono-alkylation. By reacting piperidine with an aldehyde or ketone, you form an iminium ion intermediate. Reducing this intermediate yields the desired tertiary amine[5]. Because the final product lacks the necessary functionality to form another iminium ion under these conditions, over-alkylation is entirely prevented[5].

Q: Are there advanced methods for complex scaffolds where reductive amination isn't viable? A: Yes. Recent advancements involve Self-Limiting Alkylation using N-aminopyridinium salts as ammonia/amine surrogates. In this method, alkylation occurs via a highly nucleophilic pyridinium ylide. Crucially, the resulting alkylated salt is less nucleophilic than the precursor, enforcing strict mono-alkylation before a final depyridylation step yields the target amine[6].

III. Quantitative Comparison of N-Alkylation Strategies

To aid in route scouting, the following table summarizes the operational metrics of various functionalization strategies.

StrategyTypical Yield RangeOver-Alkylation RiskReagent CostKey Mechanistic Advantage
Direct Alkylation (Batch) 40 - 60%HighLowSimple setup; no specialized equipment.
Direct Alkylation (Syringe Pump) 70 - 85%ModerateLowKinetic control via low electrophile concentration.
Reductive Amination 80 - 95%Very LowModerateThermodynamic impossibility of second iminium formation.
Self-Limiting Pyridinium Ylides 60 - 98%NoneHighYlide intermediate reverses standard nucleophilicity trends.

IV. Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Direct N-Alkylation

Use this when reductive amination is impossible (e.g., the required aldehyde is unstable).

  • Preparation: In a round-bottom flask under inert atmosphere, prepare a 0.1 M solution of piperidine (2.0 to 3.0 equivalents) in anhydrous acetonitrile[3].

    • Causality: High dilution and excess amine statistically favor the reaction of the electrophile with unreacted piperidine.

  • Addition: Load the alkyl halide (1.0 equivalent) into a syringe pump. Add dropwise to the stirring piperidine solution over 4 to 6 hours at room temperature[4].

    • Causality: Slow addition prevents localized high concentrations of the electrophile, starving the "runaway" second alkylation pathway.

  • Validation Checkpoint: Analyze the crude mixture by LC-MS. The presence of an M+ peak corresponding to the di-alkylated mass (without an [M+H]+ adduct, as it is a permanent cation) indicates the addition rate was too fast.

  • Workup: Evaporate the acetonitrile. Partition the residue between diethyl ether and saturated aqueous NaHCO3​ [4].

    • Causality: The basic aqueous layer neutralizes the HX byproduct, liberating the free base of the product into the ether layer, while any trace quaternary salts remain trapped in the aqueous phase.

Protocol B: Selective Reductive Amination

The preferred, highly selective method for piperidine functionalization.

G A Piperidine + Aldehyde/Ketone B Iminium Ion Formation (DCE, RT, 30 min) A->B Condensation C Addition of NaBH(OAc)3 (Mild Hydride Donor) B->C In-situ D Selective Reduction C->D Hydride Transfer E Mono-Alkylated Piperidine D->E Work-up

Caption: Workflow for the selective reductive amination of piperidine.

  • Iminium Formation: Dissolve piperidine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes[5].

    • Causality: Allowing the iminium ion to fully form before introducing the reductant prevents the premature reduction of the starting carbonyl into an unreactive alcohol.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise to the mixture[5].

    • Causality: NaBH(OAc)3​ is a mild hydride donor. Unlike NaBH4​ , it selectively reduces the highly electrophilic iminium ion over the starting carbonyl, ensuring high atom economy and minimizing side reactions[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to destroy excess hydride, extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

V. References

  • Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation - Benchchem. 1

  • Managing Side Reactions in Piperidine Functionalization - Benchchem. 2

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. 6

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. 5

  • How to Prevent Quaternary Salt Formation in Piperidine Alkylation - Benchchem. 3

  • Procedure for N-alkylation of Piperidine? - ResearchGate.4

Sources

Troubleshooting

Technical Support Center: Sodium 1-Methylpiperidine-4-carboxylate Solutions

Welcome to the technical support center for sodium 1-methylpiperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for sodium 1-methylpiperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of solutions containing this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of sodium 1-methylpiperidine-4-carboxylate solutions.

Q1: What are the recommended storage conditions for sodium 1-methylpiperidine-4-carboxylate solutions?

A1: For optimal stability, it is recommended to store sodium 1-methylpiperidine-4-carboxylate solutions at 2-8°C when not in use.[1] If long-term storage is required, freezing the solution at -20°C is advisable. The solid form of the compound should be sealed in a dry environment at room temperature.[2]

Q2: What signs of degradation should I look for in my sodium 1-methylpiperidine-4-carboxylate solution?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a noticeable change in pH. For quantitative assessment, a loss of potency or the appearance of new peaks in a chromatogram during analysis (e.g., by HPLC) are definitive signs of degradation.[3][4]

Q3: In which solvents is sodium 1-methylpiperidine-4-carboxylate soluble and most stable?

A3: As a sodium salt of a carboxylic acid, this compound is generally soluble in polar solvents like water.[5] Carboxylate salts are known to be more stable in aqueous solutions due to solvation and hydrogen bonding.[6] While slightly soluble in water, its stability in various organic solvents should be empirically determined for your specific application.[7]

Q4: How does pH affect the stability of the solution?

A4: The pH of the solution is a critical factor for the stability of carboxylate salts.[5][8] The carboxylate ion (RCOO⁻) is the conjugate base of a carboxylic acid and is stabilized by resonance.[9][10] In acidic conditions (low pH), the carboxylate can be protonated to form the less stable carboxylic acid, which may be more susceptible to degradation or have different solubility characteristics. Conversely, in highly basic conditions, other degradation pathways may be favored. Maintaining a stable pH can improve the overall stability of the solution.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with sodium 1-methylpiperidine-4-carboxylate solutions.

Issue 1: Precipitation or Cloudiness Observed in the Solution

Possible Causes:

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, leading to precipitation, especially if the solution is near its saturation point.

  • pH Shift: A significant change in the pH of the solution can lead to the protonation of the carboxylate, forming the less soluble carboxylic acid.

  • Contamination: Introduction of foreign substances can act as nucleation sites for precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C for short-term, -20°C for long-term).[1] Avoid repeated freeze-thaw cycles.

  • Measure pH: Check the pH of the solution. If it has deviated significantly from the expected range, it may be the cause of precipitation.

  • Gentle Warming and Agitation: If precipitation is due to cold temperatures, gently warm the solution to room temperature and agitate to see if the precipitate redissolves. Do not use high heat, as this can accelerate degradation.

  • Filtration: If the precipitate does not redissolve, it may be due to contamination or degradation products. The solution can be filtered through a 0.22 µm filter to remove particulate matter, but this will not resolve underlying stability issues.

  • Prepare Fresh Solution: If precipitation persists or is suspected to be due to degradation, it is best to prepare a fresh solution from solid material.

Issue 2: Solution Discoloration (Yellowing)

Possible Causes:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of organic molecules.[11] Some piperidine derivatives can be air-sensitive.[12]

  • Light Exposure: Photodegradation can occur if the solution is exposed to light, particularly UV light.

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation pathways.[13]

  • Impurities: The presence of impurities in the starting material or solvent can contribute to discoloration upon storage.

Troubleshooting Steps:

  • Protect from Light and Air: Store solutions in amber vials to protect from light. If the compound is known to be air-sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Control Temperature: Strictly adhere to recommended storage temperatures.

  • Use High-Purity Materials: Ensure the sodium 1-methylpiperidine-4-carboxylate and the solvent used are of high purity (≥98% for the compound).[1]

  • Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC, to determine if the discoloration is associated with the formation of degradation products.[4][14]

Issue 3: Loss of Potency or Inconsistent Experimental Results

Possible Causes:

  • Chemical Degradation: The active compound may be degrading over time due to factors like hydrolysis, oxidation, or other chemical reactions.

  • Inaccurate Initial Concentration: Errors in weighing the solid or measuring the solvent volume during preparation can lead to a lower than expected concentration.

  • Adsorption to Container: The compound may adsorb to the surface of the storage container, reducing the concentration in the solution.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the degradation pathways, a forced degradation study can be conducted by exposing the solution to stress conditions such as heat, light, acid, base, and oxidizing agents.[3][15] This helps in identifying potential degradants.

  • Develop a Stability-Indicating Method: Use a validated analytical method, like HPLC, that can separate the parent compound from any potential degradation products.[3][14] This allows for accurate quantification of the active ingredient over time.

  • Verify Preparation Procedure: Double-check all calculations and measurements used to prepare the solution.

  • Choose Appropriate Containers: Use high-quality, inert containers (e.g., borosilicate glass) for storage.

Experimental Workflow: Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of a sodium 1-methylpiperidine-4-carboxylate solution.

Objective: To quantify the concentration of sodium 1-methylpiperidine-4-carboxylate and detect the presence of degradation products over time.

Materials:

  • Sodium 1-methylpiperidine-4-carboxylate solution

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the compound's properties)

  • Reference standard of sodium 1-methylpiperidine-4-carboxylate

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh solution of known concentration.

    • Immediately analyze an aliquot of the solution by HPLC to determine the initial peak area and retention time of the parent compound. This serves as the baseline.[16]

  • Storage:

    • Store the remaining solution under the desired conditions (e.g., 2-8°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 6, and 8 hours, or longer for extended studies), withdraw an aliquot of the solution.[16]

    • Analyze the aliquot by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining.

    • Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Data Interpretation: A significant decrease in the peak area of the parent compound or the emergence of new peaks over time indicates instability under the tested storage conditions.

Visualizing Stability Concepts

Degradation Pathway Logic

cluster_solution Solution Environment cluster_stressors Stress Factors Compound Compound Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation) Compound->Degradation_Products Degradation Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH_Change pH Shift pH_Change->Degradation_Products

A diagram illustrating how various stress factors can lead to the degradation of the compound in solution.

Troubleshooting Workflow

Start Stability Issue Observed (Precipitation, Discoloration, etc.) Check_Storage Verify Storage Conditions (Temp, Light, Air) Start->Check_Storage Check_pH Measure pH Check_Storage->Check_pH Conditions OK Correct_Storage Correct Storage Check_Storage->Correct_Storage Conditions Incorrect Analyze_Sample Analyze by HPLC Check_pH->Analyze_Sample pH OK Adjust_pH Adjust pH (if appropriate) Check_pH->Adjust_pH pH Shifted Identify_Degradants Identify Degradation Products Analyze_Sample->Identify_Degradants Degradation Detected Prepare_Fresh Prepare Fresh Solution Analyze_Sample->Prepare_Fresh No Degradation, but issue persists Correct_Storage->Check_pH Adjust_pH->Analyze_Sample Identify_Degradants->Prepare_Fresh

A flowchart outlining the logical steps for troubleshooting stability issues.

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • BioFuran Materials. (2026, January 12).
  • ACS Publications. (2001, January 6). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note.
  • PubMed. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • Stack Exchange. (2016, December 29).
  • TCI Chemicals. (2025, November 18).
  • United States Biological. (n.d.).
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • IntechOpen. (2020, September 14).
  • ScienceDirect. (2005). Assay and Stability Testing.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • BioProcess International. (2016, February 4).
  • Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework.
  • Kishida Chemical Co.,Ltd. (n.d.). メチル 4-アミノピペリジン-1-カルボキシレート塩酸塩.
  • European Pharmaceutical Review. (2021, March 25).
  • ChemicalBook. (2026, January 13). 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3.
  • PubMed. (2000, August 15). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
  • Echemi. (n.d.).
  • PMC - NIH. (2025, September 19). Stability study of common vasoactive drugs diluted in five types of solutions.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

Sources

Optimization

Technical Support Center: Selective N-Methylation of Piperidine Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the regioselective and chemoselective functionalization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the regioselective and chemoselective functionalization of saturated nitrogen heterocycles.

The N-methylation of piperidine scaffolds is a deceptively simple transformation. While brute-force alkylation with methyl iodide often leads to over-alkylation (quaternization) and poor atom economy, modern synthetic strategies rely on nuanced mechanistic control. This guide bridges the gap between theoretical causality and benchtop execution, providing you with self-validating protocols to ensure precise N-methylation.

Troubleshooting & FAQs: The "Why" and "How"

Q1: How do I achieve selective mono-N-methylation of a secondary piperidine amine without over-methylation to the quaternary ammonium salt? The Causality: Direct alkylation with methyl halides proceeds via an SN2 mechanism. The resulting tertiary amine is generally more nucleophilic than the starting secondary amine, creating a kinetic trap that inevitably leads to over-methylation (quaternization). The Solution: Utilize reductive amination. By reacting the piperidine with formaldehyde, you form an iminium ion intermediate. A reducing agent (like NaBH(OAc)₃) then delivers a hydride to form the tertiary amine. Because a tertiary amine cannot condense with formaldehyde to form an iminium ion, the reaction naturally halts at the mono-methylated stage, providing a built-in mechanistic safeguard against over-alkylation[1].

Q2: My scaffold contains multiple basic nitrogens (e.g., a primary amine and a piperidine ring). How do I achieve regioselectivity? The Causality: Primary amines are less sterically hindered and more nucleophilic than the secondary nitrogen embedded within the piperidine ring. Without intervention, the primary amine will react first and often undergo di-methylation. The Solution: Implement a protecting group strategy. Reversibly masking the primary amine with a bulky, electron-withdrawing group (such as a1) sterically and electronically deactivates it. This redirects the formaldehyde condensation exclusively to the piperidine nitrogen[1].

Q3: We are shifting toward sustainable chemistry. What are the best catalytic alternatives to toxic methylating agents? The Causality: Traditional Eschweiler-Clarke reactions require excess formic acid and formaldehyde, generating significant waste[2]. The modern, green alternative is the "Borrowing Hydrogen" (or hydrogen autotransfer) methodology. The Solution: Use methanol as both the solvent and the C1 methylating source. Transition metal catalysts, such as3 or 4, dehydrogenate methanol to formaldehyde, generating a metal-hydride species in the process. The piperidine condenses with the formaldehyde, and the metal-hydride reduces the resulting iminium. The only byproduct is water[4][3].

Q4: I am using Paraformaldehyde. What is the optimal system for mild, additive-free conditions? The Causality: Standard reductive aminations often require acidic additives to promote iminium formation. The Solution: Consider a 5 utilizing polymethylhydrosiloxane (PMHS) as a mild reducing agent. The (CAAC)CuH intermediate provides exceptional selectivity for N-methylation at atmospheric pressure without requiring external additives[5]. Alternatively, running the reaction in 2,2,2-Trifluoroethanol (TFE) with NaBH₄ accelerates the reaction without catalysts, as TFE's strong hydrogen-bond donating ability activates the iminium intermediate[6].

Quantitative Data & Strategy Comparison

To select the appropriate methodology for your specific piperidine analog, consult the performance metrics in the table below.

MethodologyReagents / CatalystSelectivity (Mono vs. Di)Environmental ImpactTypical YieldBest Use Case
Direct Alkylation Methyl Iodide (MeI), K₂CO₃Poor (Quaternization risk)High (Toxic, Halogens)30 - 60%Exhaustive methylation
Eschweiler-Clarke Formaldehyde, Formic AcidExcellentModerate (Acid waste)70 - 90%Simple, unhindered piperidines
Mild Reductive Amination Formaldehyde, NaBH(OAc)₃ExcellentModerate85 - 98%Complex scaffolds with sensitive functional groups
Borrowing Hydrogen Methanol, Ru(II) or Ir/ZnOExcellentLow (H₂O byproduct)80 - 95%Green chemistry, large-scale process development
CuH-Catalyzed Paraformaldehyde, PMHS, CuHExcellentLow75 - 99%Additive-free mild methylation

Visualizing the Workflows

G Methanol Methanol (CH3OH) MetalCat Metal Catalyst (e.g., Ru, Ir) Dehydrogenation Methanol->MetalCat Formaldehyde Formaldehyde (HCHO) + Metal Hydride MetalCat->Formaldehyde Imine Iminium Intermediate Formaldehyde->Imine Condensation Piperidine Piperidine Scaffold (Secondary Amine) Piperidine->Imine Nucleophilic Attack Reduction Metal Hydride Reduction Imine->Reduction Product N-Methyl Piperidine + H2O Reduction->Product Hydrogen Transfer

Catalytic borrowing hydrogen mechanism for N-methylation using methanol.

Workflow Start Starting Material (Multiple Amines) Protect Selective Protection (e.g., Boc on Primary Amine) Start->Protect Step 1 Methylate Reductive N-Methylation (Formaldehyde / NaBH(OAc)3) Protect->Methylate Step 2 Deprotect Acidic Deprotection (TFA or HCl) Methylate->Deprotect Step 3 End Regioselectively N-Methylated Piperidine Deprotect->End Step 4

Step-by-step workflow for regioselective N-methylation using protecting groups.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Mild Reductive Amination using NaBH(OAc)₃

Ideal for complex piperidine scaffolds with sensitive functional groups.

  • Preparation: Dissolve the piperidine derivative (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.5 equiv). Stir at room temperature for 30 minutes.

    • Causality Note: Allowing the iminium to form prior to adding the reducing agent prevents the premature reduction of formaldehyde to methanol.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. You must observe a mass shift of exactly +14 Da (addition of one CH₃ minus one H). If a +28 Da shift is observed, investigate potential cleavage of protecting groups.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): ¹H NMR (CDCl₃) should reveal a sharp, distinct singlet integrating to 3 protons between 2.20 - 2.40 ppm , confirming the N-CH₃ environment.

Protocol B: Catalytic "Borrowing Hydrogen" N-Methylation

Ideal for process scale-up and green chemistry initiatives[3].

  • Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the piperidine substrate (1.0 mmol, 1.0 equiv), (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%), and Cs₂CO₃ (0.5 mmol, 0.5 equiv).

  • Solvent Addition: Add anhydrous methanol (1.0 mL). Methanol acts as both the solvent and the C1 source.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 140 °C behind a blast shield for 12 hours.

    • Causality Note: The elevated temperature is thermodynamically required to drive the initial endothermic dehydrogenation of methanol to formaldehyde.

  • Self-Validation Checkpoint (Deuterium Labeling): To validate the mechanism during optimization, replace CH₃OH with CD₃OD. The resulting product should show a +17 Da mass shift on LC-MS, and the N-CH₃ peak in the ¹H NMR will be absent, proving the methyl group originated entirely from the methanol solvent.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the catalyst and base, and concentrate the filtrate.

References

  • Additive-free N-methylation of amines with methanol over supported iridium catalyst Source: Catalysis Science & Technology (RSC Publishing) URL:4

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source Source: ACS Omega / PMC URL:3

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide Source: Benchchem URL:1

  • Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... Source: Thieme Connect URL:6

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source Source: ACS Omega URL:5

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: PMC / NIH URL:2

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for N-substituted piperidines

Strategic Synthesis of N-Substituted Piperidines: A Comparative Guide to Alkylation, Amination, and Cross-Coupling The piperidine ring is a privileged structural motif in medicinal chemistry. Its high fraction of sp3-hyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthesis of N-Substituted Piperidines: A Comparative Guide to Alkylation, Amination, and Cross-Coupling

The piperidine ring is a privileged structural motif in medicinal chemistry. Its high fraction of sp3-hybridized carbons (Fsp3) enhances target specificity and physicochemical properties, making it a cornerstone in modern drug discovery. Functionalization at the nitrogen atom (N-substitution) is a critical vector for modulating pharmacokinetics, solubility, and receptor binding affinities.

As a Senior Application Scientist, I approach the synthesis of N-substituted piperidines by evaluating the steric and electronic demands of the electrophilic coupling partner. This guide provides an objective, data-driven comparison of the primary synthesis routes, detailing the mechanistic logic and self-validating protocols required to execute them successfully.

Mechanistic Evaluation of Synthesis Routes

The choice of synthetic route is dictated by the nature of the target N-substituent (alkyl vs. aryl) and the steric environment of the starting materials.

  • Direct N-Alkylation (Nucleophilic Substitution): The classic approach involves treating a piperidine derivative with an alkyl halide in the presence of a base[1]. While operationally simple, this SN2 pathway is frequently plagued by over-alkylation, yielding quaternary ammonium salts as undesired byproducts[1]. It is best reserved for highly reactive, unhindered primary alkyl halides.

  • Reductive Amination: To circumvent over-alkylation, reductive amination is the industry standard for installing alkyl groups[1]. The reaction proceeds via the condensation of piperidine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced in situ by a mild hydride source[2].

  • Buchwald-Hartwig Amination: When the target requires an N-aryl or N-heteroaryl substituent, traditional SN2 chemistry fails. The Buchwald-Hartwig cross-coupling utilizes a palladium catalyst to forge challenging C(sp2)-N bonds[3].

  • Photoinduced Copper-Catalyzed Alkylation: For sterically demanding, unactivated secondary or tertiary alkyl halides, traditional methods often fail or provide poor stereoselectivity. Recent breakthroughs in metallaphotoredox catalysis utilize copper catalysts under blue LED irradiation to achieve highly stereoselective N-alkylation[4].

RouteSelection Start Target: N-Substituted Piperidine Q1 Electrophile Type? Start->Q1 Aryl Aryl / Heteroaryl Halide Q1->Aryl sp2 Carbon Alkyl Alkyl Halide / Carbonyl Q1->Alkyl sp3 Carbon BH Buchwald-Hartwig (Pd-Catalyzed) Aryl->BH Q2 Substrate Nature? Alkyl->Q2 Carbonyl Aldehyde / Ketone Q2->Carbonyl PrimHalide Primary Alkyl Halide Q2->PrimHalide Hindered Hindered / Unactivated Q2->Hindered RedAm Reductive Amination (NaBH(OAc)3) Carbonyl->RedAm DirectAlk Direct N-Alkylation (Base, SN2) PrimHalide->DirectAlk CuCat Photoinduced Cu-Catalysis Hindered->CuCat

Fig 1. Decision matrix for selecting the optimal N-substituted piperidine synthesis route.

Comparative Performance Data

The following table summarizes the quantitative and operational parameters of each synthetic strategy based on established literature and bench data.

Synthesis RouteReagent / Catalyst SystemSubstrate ScopeTypical YieldsPrimary AdvantagesKey Limitations
Direct N-Alkylation Alkyl halide, K₂CO₃ or Et₃NPrimary alkyl halides40–80%Operationally simple; low reagent cost.High risk of over-alkylation (quaternary salts)[1].
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Broad (Alkyl groups)70–95%Mild conditions; completely avoids over-alkylation[1].Requires stable carbonyl precursors.
Buchwald-Hartwig Aryl halide, Pd₂(dba)₃, NHC/Phosphine, BaseAryl/Heteroaryl halides70–98%Enables direct N-arylation; high functional group tolerance[3].Air/moisture sensitive; requires trace metal scavenging[5].
Cu-Photocatalysis Unactivated alkyl halide, CuBr, Blue LEDHindered alkyl halides60–96%Excellent stereocontrol for bulky tertiary amines[4].Requires specialized photoreactor equipment.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, protocols must be designed with built-in validation checkpoints. Below are the optimized methodologies for the two most critical workflows in piperidine functionalization.

Protocol A: Selective Reductive Amination

Objective: Synthesis of N-benzyl-4-(piperidin-4-yl)aniline via reductive amination.

Causality & Design: We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the hydride source rather than sodium borohydride. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride, preventing the premature reduction of the aldehyde starting material. This ensures exclusive reduction of the more electrophilic iminium ion intermediate[1][2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(piperidin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere[2]. Add benzaldehyde (1.1 eq) and stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise. Causality: Portion-wise addition controls the mild exotherm and minimizes potential side reactions. Stir for 2-4 hours[2].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH). The disappearance of the secondary amine (visualized via ninhydrin stain) and the emergence of a new, higher Rf spot confirms conversion. The absence of benzyl alcohol (a UV-active, low Rf spot) validates the chemoselectivity of the hydride source.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[2].

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesis of an N-aryl piperidine derivative.

Causality & Design: Coupling a secondary amine with an aryl halide requires a robust palladium catalytic cycle[3]. We employ Pd₂(dba)₃ coupled with a sterically demanding N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl). The bulky ligand is critical; it promotes the challenging reductive elimination step, which is often rate-limiting in the formation of sterically hindered C-N bonds[5].

BHCycle Pd0 Pd(0)Ln Active Catalyst PdII_Ox Pd(II)(Ar)(X)Ln Complex Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Amine Pd(II)(Ar)(NR2)Ln Amido Complex PdII_Ox->PdII_Amine Amine Binding & Deprotonation PdII_Amine->Pd0 Reductive Elimination Product N-Aryl Piperidine PdII_Amine->Product Product Release

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination for N-aryl piperidine synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), piperidine derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq Pd), and SIPr·HCl (0.04 eq)[5].

  • Atmosphere Control: Evacuate and backfill the tube with argon three times. Causality: Palladium(0) and NHC/phosphine ligands are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation[3].

  • Base Addition: Add a strong base, such as Lithium hexamethyldisilazide (LHMDS, 1.5 eq), dissolved in anhydrous THF or Toluene[5]. Causality: The base is essential for deprotonating the coordinated amine, facilitating the transition from a Pd(II)-halide to a Pd(II)-amido complex[3].

  • Reaction: Seal and heat the reaction mixture at 60-100 °C for 10-24 hours[3][5].

  • Self-Validation Checkpoint: A successful initiation of the catalytic cycle is visually indicated by a color change from the dark purple of Pd₂(dba)₃ to a yellow/orange active Pd(0) complex. Monitor reaction progress via LC-MS; the appearance of the product mass [M+H]⁺ without significant dehalogenated aryl byproduct confirms successful amine coordination and reductive elimination.

  • Workup: Cool the mixture, filter through a pad of Celite to remove Pd particulates, concentrate under reduced pressure, and purify via flash chromatography[3].

Advanced Stereochemical Considerations

When targeting complex 3D architectures, the stereochemistry of the N-alkyl group is paramount. Reductive amination typically favors one specific diastereomer due to the steric approach of the hydride to the iminium ion[4].

However, if the opposite diastereomer is required for structure-activity relationship (SAR) studies, photoinduced copper-catalyzed N-alkylation serves as a powerful complementary tool. By utilizing unactivated alkyl halides and a CuBr/bisphosphine catalyst system under blue LED irradiation, researchers can access the previously disfavored stereoisomer with excellent stereocontrol and yields up to 96%[4]. This stereochemical complementarity allows drug development professionals to fully map the chemical space of piperidine derivatives.

References

  • "Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl", Benchchem,3

  • "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines", Benchchem,1

  • "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system", ChemSpider Synthetic Pages, 5

  • "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline", Benchchem, 2

  • "Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines", PMC (NIH),4

Sources

Comparative

comparative bioactivity of piperidine vs pyrrolidine derivatives

Title: Beyond the Methylene: A Comparative Guide to Piperidine and Pyrrolidine Bioactivity in Drug Design As a Senior Application Scientist, I frequently encounter a pivotal crossroad in lead optimization: the choice bet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Methylene: A Comparative Guide to Piperidine and Pyrrolidine Bioactivity in Drug Design

As a Senior Application Scientist, I frequently encounter a pivotal crossroad in lead optimization: the choice between a six-membered piperidine and a five-membered pyrrolidine ring. While these two saturated nitrogen heterocycles differ by merely a single methylene unit, this subtle structural variance triggers a cascade of physicochemical shifts that profoundly dictate target binding affinity, metabolic stability, and overall pharmacokinetics.

This guide dissects the comparative bioactivity of piperidine and pyrrolidine derivatives, providing actionable, data-driven insights and self-validating experimental protocols for drug development professionals.

Before evaluating in vitro or in vivo bioactivity, we must establish the physicochemical baseline. The substitution of piperidine with pyrrolidine (or vice versa) is a classic scaffold-hopping strategy. The causality behind the resulting bioactivity shifts lies in three parameters: basicity, lipophilicity, and conformational flexibility, as detailed in 1[1].

Table 1: Physicochemical Comparison of Unsubstituted Scaffolds

PropertyPiperidinePyrrolidineMechanistic Implication for Drug Design
Ring Size 6-membered5-memberedDictates spatial occupation and steric bulk within the target binding pocket.
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic. Pyrrolidine's slightly higher basicity is attributed to the greater conformational stabilization of its protonated form[1].
LogP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic, driving higher membrane permeability but potentially reducing aqueous solubility and increasing off-target binding[1].
Conformational State Rigid ChairFlexible Envelope/TwistPiperidine provides entropic advantages if the target requires a rigid pharmacophore; pyrrolidine adapts better to induced-fit pockets[1].

Comparative Bioactivity: Target-Specific Case Studies

The choice of scaffold directly impacts how a molecule engages with its biological target. The following case studies illustrate the causality behind these binding dynamics.

Case Study A: Conformational Restriction in VMAT2 Inhibitors

When designing inhibitors for the vesicular monoamine transporter 2 (VMAT2), spatial orientation is critical. In a study of lobelane analogs published in the2, researchers evaluated the affinity of derivatives at the dihydrotetrabenazine (DTBZ) binding site[2]. Replacing the central piperidine ring with a pyrrolidine ring yielded highly stereodependent results. When the 2,5-diphenethyl substituents were in the meso cis-configuration, the pyrrolidine analog was approximately 10-fold less potent than its piperidine counterpart[2]. Causality: The rigid chair conformation of piperidine perfectly pre-organizes the phenethyl groups for the DTBZ binding pocket. The flexible pyrrolidine ring incurs a higher entropic penalty upon binding, drastically reducing affinity in this specific stereochemical configuration.

Case Study B: Hydrogen Bonding in Pancreatic Lipase Inhibitors

Conversely, pyrrolidine's flexibility can be advantageous. In the development of pancreatic lipase inhibitors, 3 that pyrrolidine derivatives often exhibit superior binding affinities compared to piperidine analogs[3]. Causality: The flexible envelope conformation of the five-membered ring allows appended functional groups (such as hydroxyls or carbonyls) to adopt optimal vectors for hydrogen bonding and hydrophobic interactions within the enzyme's catalytic cleft, effectively lowering the IC50 values[3].

Experimental Workflows: Validating Scaffold Performance

To objectively compare these derivatives, robust, self-validating assay systems are required. Below are the standard protocols used to evaluate the bioactivity and stability differences between piperidine and pyrrolidine analogs.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the Ki (inhibition constant) of the synthesized derivatives to assess target engagement.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration near its Kd), 50 µL of the test compound (piperidine or pyrrolidine derivative) at varying concentrations (10^-10 to 10^-4 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure steady-state binding.

    • Self-Validation Step: Include a high concentration of an unlabeled reference ligand (e.g., 10 µM) in separate wells to define non-specific binding (NSB). If the NSB exceeds 30% of total binding, the assay washing stringency must be optimized to ensure data integrity.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand depletion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate IC50 using non-linear regression, and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To evaluate how the lipophilicity differences (LogP 0.84 vs 0.46) impact cytochrome P450-mediated metabolic clearance[1].

  • Preparation: Pre-warm 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 at 37°C.

  • Compound Spiking: Add the test derivative to a final concentration of 1 µM. Keep organic solvent concentration <0.1% to prevent enzyme inhibition.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Self-Validation Step: The immediate precipitation of microsomal proteins upon acetonitrile addition visually confirms successful enzymatic quenching. Furthermore, the inclusion of a known high-clearance compound (e.g., verapamil) serves as a positive control for microsomal metabolic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).

Workflow Step1 1. Compound + Microsomes Step2 2. Initiate with NADPH Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Quench (Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the in vitro microsomal stability assay evaluating metabolic clearance.

Strategic Decision Matrix for Scaffold Selection

The decision to utilize a piperidine versus a pyrrolidine ring should never be arbitrary. It must be a calculated response to the structure-activity relationship (SAR) data of your specific hit series. Use the following logical framework to guide your synthetic efforts.

ScaffoldSelection Start Target Profile Requirements Flex Requires Conformational Adaptability? Start->Flex Lipo Requires Higher Lipophilicity/Permeability? Flex->Lipo No Pyrrolidine Select Pyrrolidine (Lower LogP, Flexible) Flex->Pyrrolidine Yes Lipo->Pyrrolidine No Piperidine Select Piperidine (Higher LogP, Rigid Chair) Lipo->Piperidine Yes

Caption: Logical decision matrix for selecting between piperidine and pyrrolidine scaffolds based on SAR.

Conclusion

Both piperidine and pyrrolidine are privileged scaffolds, yet they are not universally interchangeable. Piperidine's rigid chair conformation and higher lipophilicity make it ideal for pre-organized binding pockets and targets requiring high membrane permeability[1]. Conversely, pyrrolidine's lower lipophilicity and conformational flexibility offer distinct advantages when navigating induced-fit binding sites or when optimizing aqueous solubility[1],[3]. By grounding your scaffold-hopping strategies in these physicochemical realities and validating them through rigorous, controlled assays, you can significantly accelerate the lead optimization process.

References

  • Title: Piperidine vs.
  • Title: Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2)
  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL

Sources

Validation

benchmarking Sodium 1-methylpiperidine-4-carboxylate against other heterocyclic building blocks

Benchmarking Sodium 1-Methylpiperidine-4-Carboxylate in Drug Discovery: A Comparative Guide Executive Summary In modern medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Sodium 1-Methylpiperidine-4-Carboxylate in Drug Discovery: A Comparative Guide

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional saturated heterocycles has fundamentally improved the physicochemical properties of clinical candidates. Among these, piperidine derivatives are ubiquitous. This guide benchmarks Sodium 1-methylpiperidine-4-carboxylate against other common heterocyclic building blocks, providing researchers with a data-driven rationale and optimized experimental protocols for its integration into drug discovery pipelines.

The Strategic Value of Piperidine Scaffolds in Drug Discovery

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, appearing in a vast array of marketed therapeutics[1]. The essential features of substituted piperidines include their distinct "3D shape," a limited number of rotatable bonds, and the ability to project substituents along defined exit vectors. These structural attributes allow for the engineering of highly specific protein-ligand interactions that are completely inaccessible to planar aromatic rings[2].

However, utilizing unprotected piperidine-4-carboxylic acids (such as isonipecotic acid) introduces significant synthetic hurdles. The secondary amine in the piperidine ring is a relatively strong, non-aromatic base (pKa ~11.1). If left unprotected, this nitrogen acts as a potent nucleophile, leading to competing side reactions such as self-condensation, dimerization, or oligomerization during the carboxylic acid activation step[3].

Benchmarking: Sodium 1-Methylpiperidine-4-Carboxylate vs. Alternatives

To bypass the need for tedious Boc/Fmoc protection and deprotection strategies, N-alkylated piperidines are frequently deployed. Sodium 1-methylpiperidine-4-carboxylate [4] offers a highly optimized balance of reactivity, solubility, and minimal steric hindrance compared to its analogs.

Table 1: Comparative Profiling of Piperidine-4-Carboxylate Building Blocks

PropertySodium 1-methylpiperidine-4-carboxylateIsonipecotic Acid (Unprotected)1-Ethylpiperidine-4-carboxylic acid
Synthetic Steps to Amide 1 (Direct Coupling)3 (Protect, Couple, Deprotect)1 (Direct Coupling)
Aqueous Solubility High (Sodium Salt form)Moderate (Zwitterionic)Moderate (Zwitterionic)
N-Nucleophilicity Blocked (Tertiary Amine)High (Secondary Amine)Blocked (Tertiary Amine)
Steric Hindrance at N Low (Methyl group)Minimal (H)Moderate (Ethyl group)
Oligomerization Risk NoneHighNone

Mechanistic Causality: Why the N-Methyl Sodium Salt?

As a Senior Application Scientist, selecting the exact salt form of a building block is just as critical as selecting the scaffold itself.

  • Elimination of Zwitterionic Inertia: Free 1-methylpiperidine-4-carboxylic acid exists largely as a zwitterion in solution, which severely limits its solubility in standard polar aprotic organic solvents (e.g., DMF, DMAc) used for amide coupling. By utilizing the pre-formed sodium salt , the carboxylate is immediately available for activation by uronium/aminium reagents, significantly accelerating the reaction kinetics.

  • Steric Profile: The N-methyl group effectively masks the nitrogen's nucleophilicity without introducing the severe steric bulk associated with N-isopropyl or N-benzyl groups. This preserves the conformational flexibility of the piperidine ring while preventing off-target acylation.

G A Piperidine Building Blocks B Unprotected N-H (Isonipecotic Acid) A->B C N-Alkylated (1-Methylpiperidine-4-carboxylate) A->C D Requires Protection (Boc/Fmoc) B->D Standard Route F Self-Condensation Risk B->F If Unprotected E Direct Activation (HATU/DIPEA) C->E Sodium Salt G High Yield Amide E->G

Workflow for selecting piperidine building blocks in library synthesis.

Experimental Protocol: Self-Validating Amide Coupling Workflow

To maximize the utility of Sodium 1-methylpiperidine-4-carboxylate, we recommend a standardized HATU-mediated coupling protocol. HATU is widely regarded as a highly effective choice for challenging couplings, known for its fast reaction rates and its ability to minimize epimerization at the alpha-carbon[3].

Materials:

  • Sodium 1-methylpiperidine-4-carboxylate (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation & Dissolution: To an oven-dried round-bottom flask under an inert atmosphere (N2), add Sodium 1-methylpiperidine-4-carboxylate (1.0 eq) and HATU (1.2 eq). Suspend the solids in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Using the sodium salt ensures rapid dissolution and immediate availability of the carboxylate. Anhydrous conditions prevent the premature hydrolysis of the highly reactive O-(7-azabenzotriazol-1-yl) active ester intermediate.

  • Base Addition & Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise. Stir for 10 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the system and facilitates the formation of the active ester without competing with the target amine or causing base-catalyzed epimerization[3]. The 0 °C initiation temperature controls the exothermic activation step.

  • Amine Coupling: Add the target amine (1.1 eq) to the activated mixture. Allow the reaction to gradually warm to room temperature and stir for 4–12 hours.

    • Causality: The N-methyl group of the piperidine ring acts as a tertiary amine; it cannot act as a nucleophile. This self-validating step ensures that the only competent nucleophile in the system is the exogenously added target amine, driving the reaction to the desired amide product without the risk of oligomerization.

  • Reaction Monitoring & Workup: Monitor completion via LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl and brine.

    • Causality: The 5% LiCl wash is a critical, field-proven technique for effectively partitioning residual DMF into the aqueous phase, ensuring a clean crude product prior to silica gel column chromatography.

References

  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks , Life Chemicals, 2

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications , National Institutes of Health (NIH), 1

  • 946493-45-4 | Sodium 1-methylpiperidine-4-carboxylate , BLD Pharm, 4

  • Optimizing amide bond formation for piperidine carboxylic acids , Benchchem, 3

Sources

Comparative

A Comparative Spectroscopic Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride and Its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical research and development, the precise characterization of smal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the precise characterization of small molecules is paramount. Piperidine derivatives, in particular, are a cornerstone of many therapeutic agents, making a thorough understanding of their structural nuances essential.[1] This guide provides a comprehensive spectroscopic comparison of 1-methylpiperidine-4-carboxylic acid hydrochloride, a key building block, with its parent compound, piperidine-4-carboxylic acid, and other N-substituted analogs. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the impact of the N-methyl group and other substituents on the spectroscopic properties of the piperidine ring. This document is designed to serve as a practical reference for researchers, enabling more accurate and efficient structural confirmation and quality control.

The Significance of N-Substitution in Piperidine-4-carboxylic Acids

The piperidine-4-carboxylic acid scaffold is a prevalent motif in medicinal chemistry. The nitrogen atom of the piperidine ring offers a convenient point for chemical modification, allowing for the modulation of a compound's physicochemical properties, such as its basicity, lipophilicity, and pharmacological activity. The addition of a methyl group to the nitrogen, as in 1-methylpiperidine-4-carboxylic acid hydrochloride, can significantly influence its biological profile. Therefore, a robust analytical methodology to confirm this substitution and understand its structural consequences is crucial.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the spectroscopic data for 1-methylpiperidine-4-carboxylic acid hydrochloride and its key analogs. The data presented is a synthesis of publicly available spectral information and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the context of piperidine derivatives, it allows for the clear identification of protons on the piperidine ring and on the N-substituent.

Key Differentiators in ¹H NMR Spectra:

The most prominent difference in the ¹H NMR spectrum of 1-methylpiperidine-4-carboxylic acid hydrochloride compared to its non-methylated counterpart is the appearance of a singlet corresponding to the N-methyl protons. This signal typically appears in the upfield region of the spectrum. The chemical shifts of the piperidine ring protons are also influenced by the N-substituent.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundN-Substituent ProtonsH2, H6 (Axial/Equatorial)H3, H5 (Axial/Equatorial)H4
1-Methylpiperidine-4-carboxylic Acid HCl~2.9 (s, 3H)~3.0 - 3.5 (m)~2.0 - 2.4 (m)~2.6 (m)
Piperidine-4-carboxylic Acid[2]- (N-H)~3.1 (m), ~2.7 (m)~2.0 (m), ~1.8 (m)~2.5 (m)
N-Acetylpiperidine-4-carboxylic Acid[3]~2.1 (s, 3H)~4.0 (m), ~3.2 (m)~1.9 (m), ~1.6 (m)~2.5 (m)
N-Boc-piperidine-4-carboxylic Acid[4]~1.45 (s, 9H)~3.9 (m), ~2.8 (m)~1.9 (m), ~1.5 (m)~2.4 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes singlet, 'm' denotes multiplet.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. For hydrochloride salts, D₂O or DMSO-d₆ are common choices. In D₂O, exchangeable protons like those on the carboxylic acid and the ammonium nitrogen will be replaced by deuterium and will not be observed in the spectrum. This simplifies the spectrum and allows for clearer observation of the piperidine ring and N-methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the nature of the N-substituent.

Key Differentiators in ¹³C NMR Spectra:

The introduction of a methyl group on the nitrogen atom in 1-methylpiperidine-4-carboxylic acid hydrochloride results in a distinct signal for the N-methyl carbon, typically observed around 40-50 ppm. The chemical shifts of the piperidine ring carbons (C2, C6 and C3, C5) are also affected by the electron-donating nature of the methyl group.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundN-Substituent CarbonsC2, C6C3, C5C4C=O
1-Methylpiperidine-4-carboxylic Acid HCl~42-46~52-55~27-30~39-42~175-180
Piperidine-4-carboxylic Acid[2]-~44~28~41~178
N-Acetylpiperidine-4-carboxylic Acid[5]~21 (CH₃), ~169 (C=O)~45, ~40~28~40~176
N-Boc-piperidine-4-carboxylic Acid[6]~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~155 (C=O)~43~28~41~177

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Differentiators in IR Spectra:

The IR spectrum of 1-methylpiperidine-4-carboxylic acid hydrochloride will exhibit characteristic absorptions for the carboxylic acid group (a broad O-H stretch and a C=O stretch) and the N-H⁺ stretch of the protonated tertiary amine. In contrast, piperidine-4-carboxylic acid, which exists as a zwitterion in the solid state, will show absorptions for a carboxylate (COO⁻) and an N-H₂⁺ group. The N-acetyl and N-Boc derivatives will show characteristic amide and carbamate carbonyl stretches, respectively.

Table 3: Comparative IR Data (Characteristic Absorption Bands in cm⁻¹)

CompoundO-H (Carboxylic Acid)N-H StretchC=O Stretch (Carboxylic Acid/Amide/Carbamate)
1-Methylpiperidine-4-carboxylic Acid HCl~2500-3300 (broad)~2400-2700 (broad, N-H⁺)~1700-1730
Piperidine-4-carboxylic Acid[7][8]- (exists as zwitterion)~2500-3000 (broad, N-H₂⁺)~1580-1650 (COO⁻)
N-Acetylpiperidine-4-carboxylic Acid[9]~2500-3300 (broad)-~1700-1730 (acid), ~1620-1650 (amide)
N-Boc-piperidine-4-carboxylic Acid[10]~2500-3300 (broad)-~1700-1730 (acid), ~1680-1700 (carbamate)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Key Differentiators in Mass Spectra:

The molecular ion peak in the mass spectrum of 1-methylpiperidine-4-carboxylic acid will confirm its molecular weight. A common fragmentation pathway for piperidine derivatives involves the cleavage of the bonds adjacent to the nitrogen atom. For 1-methylpiperidine-4-carboxylic acid, a characteristic fragment would be the loss of the carboxylic acid group.

Table 4: Comparative Mass Spectrometry Data (Key m/z Values)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment Ions (m/z)
1-Methylpiperidine-4-carboxylic Acid[11][12]143 (free base) or 144 [M+H]⁺98 (loss of COOH), 84, 70, 57
Piperidine-4-carboxylic Acid[2]129 (free base) or 130 [M+H]⁺84 (loss of COOH), 70, 56
N-Acetylpiperidine-4-carboxylic Acid[5]171 (free base) or 172 [M+H]⁺128 (loss of acetyl), 112, 84
N-Boc-piperidine-4-carboxylic Acid229 (free base) or 230 [M+H]⁺173 (loss of t-butyl), 129 (loss of Boc), 84

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed protocols are provided.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of the finely ground sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die.

  • Pellet Formation:

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

Visualization of Key Structural Features

The following diagrams illustrate the molecular structures of the compared compounds and a generalized workflow for their spectroscopic analysis.

G cluster_0 Molecular Structures 1-Methylpiperidine-4-carboxylic_acid_HCl 1-Methylpiperidine-4-carboxylic Acid HCl Piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid N-Acetylpiperidine-4-carboxylic_acid N-Acetylpiperidine-4-carboxylic Acid N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic Acid

Caption: Molecular structures of the compared piperidine derivatives.

G Sample Sample (e.g., 1-Methylpiperidine-4-carboxylic Acid HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation & Comparison NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride and its comparison with relevant analogs. By understanding the characteristic spectroscopic signatures of the N-methyl group and other N-substituents, researchers can confidently identify and characterize these important pharmaceutical building blocks. The detailed protocols and comparative data tables serve as a valuable resource for ensuring the quality and integrity of research in drug discovery and development. The principles outlined herein can be extended to the analysis of other substituted piperidine systems, reinforcing the fundamental role of spectroscopy in modern chemical science.

References

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3564. Available from: [Link]

  • Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (2015). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available from: [Link]

  • ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M... Available from: [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-[2-(5-methyl-[4][13][14]thiadiazol-2-ylsulfanyl)acetyl]-, amide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • NIST. 1-Acetyl-4-piperidinecarboxylic acid. National Institute of Standards and Technology. Available from: [Link]

  • ResolveMass Laboratories Inc. 4-Piperidine-d9-carboxylic Acid | CAS 1219798-43-2. Available from: [Link]

  • Smith, P. J., & Forrest, T. P. (1976). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 54(12), 2004–2009.
  • Supporting Information. Available from: [Link]

  • PubChem. 1-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... Available from: [Link]

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. N-tert-Butoxycarbonyl-4-piperidone. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroace. Available from: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • Oakwood Chemical. 1-Methylpiperidine-4-carboxylic acid hydrochloride. Available from: [Link]

  • PubChemLite. 1-methylpiperidine-4-carboxylic acid (C7H13NO2). Available from: [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126.
  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available from: [Link]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

Sources

Validation

Evaluating Stereochemistry in N-Methylpiperidine Oxidation: A Comparative Guide for Drug Development Professionals

The N-methylpiperidine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals. However, its metabolic fate, particularly through oxidation, presents a critical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The N-methylpiperidine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals. However, its metabolic fate, particularly through oxidation, presents a critical challenge in drug development. The stereochemical outcome of these oxidation reactions can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth comparison of the key enzymatic and chemical systems responsible for N-methylpiperidine oxidation, offering experimental insights to navigate this complex landscape.

The Significance of Stereochemistry in N-Methylpiperidine Metabolism

The oxidation of N-methylpiperidine can occur at several positions, leading to a variety of metabolites, including N-oxides and products of N-demethylation or ring oxidation.[1] When these reactions generate new chiral centers or occur in molecules that are already chiral, the resulting stereoisomers can exhibit vastly different pharmacological and toxicological properties. Therefore, a comprehensive understanding of the stereoselectivity of the involved oxidative systems is paramount for predicting and controlling the metabolic profile of drug candidates.

A Tale of Two Enzyme Families: CYPs versus FMOs

In the realm of drug metabolism, two major enzyme superfamilies take center stage in the oxidation of N-methylpiperidine: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[2] While both are monooxygenases, their mechanisms, substrate specificities, and, crucially, their stereochemical preferences can differ significantly.

Cytochrome P450s (CYPs): The Versatile Workhorses

The CYP superfamily is renowned for its broad substrate scope and its role in the metabolism of a vast array of xenobiotics.[3] In the context of N-methylpiperidine oxidation, CYPs can catalyze both N-demethylation and N-oxidation.

Mechanism of CYP-mediated Oxidation: The catalytic cycle of CYPs involves a heme-containing active site that, upon activation, generates a highly reactive oxygen species. This species can abstract a hydrogen atom from the N-methyl group or the carbon alpha to the nitrogen, initiating N-demethylation. Alternatively, it can directly attack the nitrogen atom to form an N-oxide.

Stereoselectivity of CYPs: The stereochemical outcome of CYP-mediated oxidation is highly dependent on the specific CYP isoform involved and the structure of the substrate.[4][5] The rigid, well-defined active sites of many CYPs can impose significant steric constraints, leading to high degrees of stereoselectivity. For instance, studies on N,N-dimethylamphetamine have shown that CYP2D6 preferentially catalyzes the N-demethylation of the d-isomer. Similarly, the metabolism of mianserin enantiomers is distinctly influenced by different CYP isoforms, with CYP2D6 being the primary catalyst for 8-hydroxylation of both enantiomers, while CYP1A2 is mainly responsible for N-demethylation.[4]

Flavin-containing Monooxygenases (FMOs): The Soft Nucleophile Specialists

FMOs are another critical class of monooxygenases involved in the metabolism of soft nucleophiles, such as the nitrogen atom in N-methylpiperidine.[6] Their primary role is often N-oxidation.

Mechanism of FMO-mediated Oxidation: Unlike CYPs, FMOs utilize a flavin-adenine dinucleotide (FAD) prosthetic group to activate molecular oxygen, forming a stable C4a-hydroperoxyflavin intermediate.[2][7] This intermediate then directly oxygenates the nucleophilic nitrogen of the substrate via an SN2-type reaction mechanism.[8]

Stereoselectivity of FMOs: The stereoselectivity of FMOs is generally governed by the accessibility of the nitrogen lone pair to the hydroperoxyflavin intermediate. While often less constrained than CYP active sites, the steric environment around the nitrogen can still influence the preferred direction of attack. For example, in the N-oxidation of N,N-dimethylamphetamine, FMO1 showed a slight preference for the l-isomer.

Comparative Analysis: CYPs vs. FMOs in N-Methylpiperidine Oxidation

FeatureCytochrome P450s (CYPs)Flavin-containing Monooxygenases (FMOs)
Primary Reactions N-demethylation, N-oxidation, C-hydroxylation[4][9]Primarily N-oxidation[2][6]
Mechanism Heme-based, radical intermediates[3]FAD-based, direct oxygen transfer (SN2-like)[8][10]
Active Site Often well-defined, leading to high stereoselectivity[3]Generally more open and less sterically hindered
Stereoselectivity Highly isoform and substrate-dependent[4]Often dictated by substrate accessibility to the active site
Inducibility Inducible by various xenobioticsGenerally not inducible[2]

Chemical Oxidation Methods: A Non-Enzymatic Perspective

Beyond enzymatic transformations, chemical oxidation methods offer an alternative, albeit often less selective, route to N-methylpiperidine oxides.

Common chemical oxidants like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) can readily oxidize the nitrogen atom.[11] The stereochemical outcome of these reactions is primarily governed by kinetic and thermodynamic factors. For instance, the peroxide oxidation of 4-tert-butyl-N-methylpiperidine resulted in a 95:5 ratio of N-oxides, with axial oxidation being the predominant pathway.[11] This preference is attributed to the kinetic favorability of the attack on the more stable chair conformation of the piperidine ring. However, the presence of substituents on the ring can significantly influence the steric course of the N-oxidation.[11]

Experimental Protocols for Evaluating Stereochemistry

A robust evaluation of the stereochemistry of N-methylpiperidine oxidation requires a combination of well-designed in vitro experiments and sophisticated analytical techniques.

In Vitro Metabolism Assay

This protocol outlines a general procedure for assessing the metabolism of an N-methylpiperidine-containing compound using human liver microsomes, which contain a mixture of CYP and FMO enzymes.

Materials:

  • Test compound (N-methylpiperidine derivative)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for metabolites using chiral HPLC-MS/MS.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of stereoisomeric metabolites are crucial. Chiral HPLC is the gold standard for this purpose.[12][13]

General Approach:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines and their derivatives.[12][13]

  • Mobile Phase Optimization: Screen different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).[12] For basic compounds like piperidine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution.[12]

  • Detection: Utilize a sensitive detection method, such as mass spectrometry (MS) or UV detection, to identify and quantify the separated enantiomers or diastereomers.

Visualizing the Pathways and Workflows

OxidationPathways cluster_CYP Cytochrome P450 (CYP) Pathway cluster_FMO Flavin-containing Monooxygenase (FMO) Pathway NMP N-Methylpiperidine CYP_Enzyme CYP Isoform NMP->CYP_Enzyme Substrate Binding N_demethyl N-Demethylation Product (Piperidine + Formaldehyde) CYP_Enzyme->N_demethyl H-abstraction N_oxide_CYP N-Oxide (Stereoisomers) CYP_Enzyme->N_oxide_CYP Direct Oxidation C_hydroxy Ring Hydroxylation Product CYP_Enzyme->C_hydroxy C-H Insertion NMP2 N-Methylpiperidine FMO_Enzyme FMO Isoform NMP2->FMO_Enzyme Substrate Binding N_oxide_FMO N-Oxide (Stereoisomers) FMO_Enzyme->N_oxide_FMO SN2-type Oxidation

Caption: Enzymatic oxidation pathways of N-methylpiperidine by CYP and FMO enzymes.

ExperimentalWorkflow start Start: N-Methylpiperidine Derivative incubation In Vitro Incubation (e.g., Human Liver Microsomes) start->incubation extraction Metabolite Extraction (Protein Precipitation) incubation->extraction analysis Chiral HPLC-MS/MS Analysis extraction->analysis separation Separation of Stereoisomers analysis->separation quantification Quantification of each Stereoisomer separation->quantification end End: Stereochemical Profile quantification->end

Caption: Experimental workflow for evaluating the stereochemistry of N-methylpiperidine oxidation.

Conclusion

The stereochemical outcome of N-methylpiperidine oxidation is a multifaceted issue with profound implications for drug development. A thorough understanding of the competing enzymatic pathways, primarily those mediated by CYP and FMO enzymes, is essential. By employing rigorous in vitro metabolism studies coupled with advanced chiral analytical techniques, researchers can elucidate the stereochemical profiles of their drug candidates. This knowledge is invaluable for optimizing metabolic stability, minimizing potential toxicity associated with specific stereoisomers, and ultimately, developing safer and more effective medicines.

References

  • Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Narimatsu, S. (2013). Stereoselectivity in the cytochrome P450-dependent N-demethylation and flavin monooxygenase-dependent N-oxidation of N,N-dimethylamphetamine. Drug Metabolism and Pharmacokinetics, 28(6), 475-482. [Link]

  • Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. (2025, November 4). [Link]

  • Rissanen, M. P., Jørgensen, S., & Kjaergaard, H. G. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(13), 2689–2703. [Link]

  • Rissanen, M. P., Jørgensen, S., & Kjaergaard, H. G. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Möhrle, H., & Dwuletzki, H. (1986). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform, 17(48). [Link]

  • Chen, K., & Arnold, F. H. (2021). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Yoshida, K., Yokono, Y., & Tanaka, M. (1998). Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers. The Journal of Pharmacology and Experimental Therapeutics, 285(3), 1225-1232. [Link]

  • Vermeulen, N. P. E., & Vos, J. C. (2005). Metabolic Regio- and Stereoselectivity of Cytochrome P450 2D6 towards 3,4-Methylenedioxy-N-alkylamphetamines: in Silico Predictions and Experimental Validation. Journal of Medicinal Chemistry, 48(20), 6372-6385. [Link]

  • Eiceman, G. A., & Karpas, Z. (2009). Stereoselective differences in the cytochrome P450-dependent dealkylation and demethylenation of N-methyl-benzodioxolyl-butanamine (MBDB, Eden) enantiomers. Toxicology Letters, 187(2), 99-104. [Link]

  • Le, P. A., & Anslyn, E. V. (2022). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols, 3(1), 101133. [Link]

  • Wang, Y., & Shaik, S. (2013). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 42(35), 12694-12704. [Link]

  • Jain, R., & Shah, A. K. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(1), 32-40. [Link]

  • Dohle, W., & Moody, C. J. (2002). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 8, 111-125. [Link]

  • Zhang, Y., & Xu, G. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1629-1649. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 206-215. [Link]

  • Nevado, C., & de la Torre, M. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. [Link]

  • Soine, T. O., & Smith, L. R. (1975). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences, 64(6), 1033-1035. [Link]

  • Wikipedia. Flavin-containing monooxygenase. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

  • Optibrium. N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]

  • Catucci, G., & Gilardi, G. (2019). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 20(23), 5988. [Link]

  • Chai, Y., & Chen, Y. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules, 27(5), 1599. [Link]

  • El-Kashef, H., & El-Gazzar, A. A. (2014). Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. Journal of Heterocyclic Chemistry, 51(S1), E1-E4. [Link]

  • Wikipedia. 1-Methylpiperidine. [Link]

  • MacMillan, D. W. C., & McNally, A. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11847-11860. [Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium 1-methylpiperidine-4-carboxylate proper disposal procedures

Operational & Disposal Blueprint: Sodium 1-Methylpiperidine-4-Carboxylate As a Senior Application Scientist, I frequently observe that operational efficiency in drug development is intrinsically linked to rigorous, well-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Blueprint: Sodium 1-Methylpiperidine-4-Carboxylate

As a Senior Application Scientist, I frequently observe that operational efficiency in drug development is intrinsically linked to rigorous, well-understood laboratory safety and waste management protocols. Sodium 1-methylpiperidine-4-carboxylate (CAS: 946493-45-4) is a highly versatile zwitterionic-like organic salt, heavily utilized as a structural building block in pharmaceutical synthesis[1].

However, chemical handling does not end at the reaction workup. While the sodium salt itself is highly water-soluble and non-volatile, its parent compound (1-methylpiperidine-4-carboxylic acid) is a documented skin, eye, and respiratory irritant[2]. Designing a proper disposal framework requires more than just following a checklist; it requires an understanding of the chemical causality behind regulatory guidelines such as the EPA's Resource Conservation and Recovery Act (RCRA)[3].

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, segregation, and disposal of Sodium 1-methylpiperidine-4-carboxylate.

Physicochemical & Hazard Profiling

Before disposing of any chemical, we must quantify its physical properties and regulatory standing. The table below summarizes the critical data required to classify this compound's waste streams.

Property / MetricValue / Classification
Chemical Name Sodium 1-methylpiperidine-4-carboxylate
CAS Number 946493-45-4[1]
Molecular Formula C7H12NNaO2[1]
Molecular Weight 165.17 g/mol [1]
Primary GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)[2]
RCRA Status (Pure Solid) Non-RCRA Hazardous (Managed as Regulated Chemical Waste)
RCRA Status (Aqueous, pH > 12.5) D002 (Characteristic Corrosive)[4]
RCRA Status (Mixed w/ Solvents) D001 (Ignitable) or F-Listed (Halogenated)[4]

The Causality of Experimental Disposal Choices

In laboratory safety, why we do something is as important as what we do. The disposal of Sodium 1-methylpiperidine-4-carboxylate is governed by three mechanistic principles:

  • Basicity and the D002 Corrosivity Threshold: The tertiary amine on the piperidine ring imparts basicity to the molecule. When dissolved in water at high concentrations, the pH can elevate. If an aqueous waste stream exceeds a pH of 12.5, the EPA classifies it as a D002 Characteristic Corrosive waste[4]. Neutralizing the waste to a pH of 6–8 prior to disposal is a critical self-validating step that prevents regulatory violations and mitigates exothermic acid-base reactions in the communal waste carboy.

  • Solvent Segregation and Thermal Destruction: During synthesis, this compound is frequently extracted using dichloromethane (DCM) or precipitated from methanol. Mixing halogenated solvents (DCM) with non-halogenated solvents (methanol) drastically alters the disposal mechanism. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Segregating these streams prevents unnecessary inflation of disposal costs and environmental impact.

  • Hygroscopicity and Dust Generation: As a sodium salt, the solid form can be hygroscopic but is also prone to forming fine, irritating dust if mechanically agitated. Solid disposal must prioritize containment over rapid transfer to prevent inhalation exposure (H335)[2].

Waste Segregation Workflow

The following diagram maps the logical decision tree for segregating waste streams containing Sodium 1-methylpiperidine-4-carboxylate.

WasteSegregation Start Waste Containing Sodium 1-methylpiperidine-4-carboxylate IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Residue) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Extract) IsSolid->LiquidWaste Liquid SolidContainer Collect in Polyethylene Bin (Label: Non-RCRA/Irritant Solid) SolidWaste->SolidContainer SolventCheck Contains Organic Solvents? LiquidWaste->SolventCheck Aqueous Aqueous Solution (No organics) SolventCheck->Aqueous No Organic Organic Solution (e.g., MeOH, DCM) SolventCheck->Organic Yes pHCheck Check pH Neutralize to pH 6-8 Aqueous->pHCheck HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck AqueousBin Aqueous Waste Bin (Label: Aqueous Base/Irritant) pHCheck->AqueousBin HaloBin Halogenated Waste Bin (Label: Halogenated Flammable) HalogenCheck->HaloBin Yes NonHaloBin Non-Halogenated Waste Bin (Label: Flammable Organic) HalogenCheck->NonHaloBin No

Figure 1: Decision matrix for the segregation and disposal of Sodium 1-methylpiperidine-4-carboxylate.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, operators must execute the following protocols precisely. Each protocol contains built-in verification steps to confirm safety and compliance.

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Residue)
  • Preparation: Don standard laboratory PPE (nitrile gloves, safety goggles, lab coat). Ensure operations are conducted in a well-ventilated area or fume hood to avoid inhalation of irritant dust[2].

  • Collection: Use a static-free brush and dustpan to collect the solid powder. Do not use compressed air or dry sweeping methods that aerosolize the particles.

  • Packaging: Transfer the collected solid into a wide-mouth, sealable polyethylene container. Avoid glass containers to prevent breakage during transit.

  • Validation: Visually inspect the container threads to ensure no powder prevents an airtight seal. Cap tightly.

  • Labeling: Affix a hazardous waste tag. Label as: "Regulated Chemical Waste - Solid Irritant (Sodium 1-methylpiperidine-4-carboxylate)."

Protocol B: Aqueous Waste Neutralization & Disposal
  • Initial Assessment: Collect the aqueous waste containing the dissolved sodium salt in a secondary containment vessel.

  • pH Validation (Critical Step): Submerge a calibrated pH probe or broad-spectrum pH indicator paper into the solution. Record the initial pH.

  • Neutralization: If the pH is > 9.0, slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Secondary Validation: Re-measure the pH. Continue adjustment until the pH stabilizes strictly between 6.0 and 8.0. This guarantees the waste is no longer a D002 characteristic corrosive[4].

  • Transfer: Funnel the neutralized solution into the designated "Aqueous Waste" carboy. Ensure the carboy is not filled beyond 80% capacity to allow for vapor expansion.

Protocol C: Organic Solvent Waste Disposal
  • Solvent Identification: Determine if the waste stream contains halogenated solvents (e.g., Dichloromethane, Chloroform) or strictly non-halogenated solvents (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated: Transfer to the red-tagged "Halogenated Organic Waste" carboy.

    • Non-Halogenated: Transfer to the standard "Flammable Organic Waste" carboy.

  • Validation: Verify that the receiving carboy does not contain strong oxidizers (e.g., Nitric Acid), as the tertiary amine in the piperidine ring can react exothermically.

  • Labeling: Update the waste log attached to the carboy with the exact volume and concentration of Sodium 1-methylpiperidine-4-carboxylate added.

Immediate Spill Clean-Up Protocol

In the event of an accidental release, immediate and systematic action prevents the spread of the irritant.

  • Isolate the Area: Restrict access to the spill zone. If the spill is a dry powder, turn off local fans or turbulence sources to prevent aerosolization.

  • Containment: Surround the spill with inert absorbent material (e.g., sand or vermiculite) if it is a liquid solution. For solids, gently cover with a damp paper towel to suppress dust[2].

  • Recovery: Sweep the material from the outside in. Place all recovered material and contaminated cleanup supplies into a designated solid waste container (Follow Protocol A).

  • Decontamination: Because Sodium 1-methylpiperidine-4-carboxylate is highly water-soluble, wash the spill surface thoroughly with copious amounts of water, followed by a standard laboratory detergent[2]. Dispose of the wash water in the aqueous waste stream (Follow Protocol B).

References

  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride." Fisher Scientific UK.
  • BLD Pharm. "946493-45-4 | Sodium 1-methylpiperidine-4-carboxylate Product Information." BLD Pharm.
  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov.
  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Sodium 1-methylpiperidine-4-carboxylate

As drug development accelerates, the safe handling of specialized chemical scaffolds is paramount. Sodium 1-methylpiperidine-4-carboxylate (CAS: 946493-45-4) is a highly valuable piperidine building block utilized in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the safe handling of specialized chemical scaffolds is paramount. Sodium 1-methylpiperidine-4-carboxylate (CAS: 946493-45-4) is a highly valuable piperidine building block utilized in pharmaceutical synthesis[1]. With a molecular weight of 165.17 g/mol and a molecular formula of C₇H₁₂NNaO₂, this compound presents as a solid salt[1][2].

While its utility is vast, handling this chemical requires a rigorous, self-validating safety protocol. This guide provides step-by-step operational methodologies, grounded in causality, to ensure scientific integrity and laboratory safety.

Hazard Assessment & Mechanistic Causality

Before interacting with any compound, a Senior Application Scientist must understand the why behind the hazard. Sodium 1-methylpiperidine-4-carboxylate combines a basic piperidine nitrogen with an alkaline sodium carboxylate moiety[1].

Mechanistic Hazard Analysis:

  • Dermal/Ocular Toxicity: The alkaline nature of the sodium salt can cause localized saponification of skin lipids and mucosal membranes upon prolonged contact. If dust settles on the moisture-rich corneal epithelium of the eye, it can cause rapid, localized pH spikes leading to chemical irritation.

  • Inhalation Risk: As a crystalline powder, the primary exposure route during routine laboratory operations (such as weighing and transfer) is inhalation. Aerosolized micro-particles can bypass upper respiratory defenses, irritating the respiratory tract[3].

Under, employers and laboratory personnel are mandated to perform a hazard assessment and select appropriate Personal Protective Equipment (PPE) to mitigate these specific risks[4][5].

Personal Protective Equipment (PPE) Matrix

To create an impermeable barrier against alkaline dust, the following quantitative PPE specifications must be strictly adhered to.

Protective EquipmentMaterial / SpecificationQuantitative StandardCausality / Mechanistic Rationale
Chemical Gloves Nitrile Rubber (≥ 0.11 mm)> 480 min breakthroughNitrile provides a superior barrier against alkaline organic salts compared to latex, preventing lipid saponification.
Respirator N95 or P100 Particulate≥ 95% filtration efficiencyCaptures aerosolized micro-particles (< 5 µm) that can bypass upper respiratory defenses[5].
Fume Hood Bypass Chemical Hood80–100 fpm face velocityEnsures negative pressure containment of airborne dust during weighing and transfer operations.
Eye Protection ANSI Z87.1 Safety Goggles100% peripheral sealProtects the corneal epithelium from localized pH spikes caused by alkaline dust contact[6].

Operational Plan: Step-by-Step Methodology

To ensure reproducibility and safety, your handling protocol must be a self-validating system. We rely on the authoritative guidelines established in [7][8].

Phase 1: Environmental Preparation
  • Verify Containment: Ensure the chemical fume hood is operational and the monitor reads a face velocity of 80–100 feet per minute (fpm).

  • Clear Workspace: Remove incompatible materials (e.g., strong oxidizing agents) from the hood to prevent cross-contamination or unintended reactivity[3].

Phase 2: Weighing and Transfer (Dust Minimization)

Causality: Static electricity can cause fine powders to aerosolize or adhere to spatulas, increasing exposure risk and reducing gravimetric accuracy.

  • Static Mitigation: Use an anti-static weighing dish or place a static eliminator (ionizer) near the analytical balance.

  • Transfer: Dispense the required mass of Sodium 1-methylpiperidine-4-carboxylate using a clean, dry, non-sparking spatula.

  • Seal: Immediately recap the source bottle before moving the weighed material to the reaction vessel.

Phase 3: Dissolution and Reaction Setup

Causality: Gradual addition prevents the powder from clumping. Clumping traps dry powder inside a wetted shell, which can lead to incomplete dissolution and unpredictable reaction kinetics.

  • Addition: Slowly add the powder to your chosen solvent (e.g., water or polar organic solvents) under continuous magnetic stirring.

  • Decontamination: Wipe down the balance and surrounding area with a damp paper towel to capture any stray micro-particles.

OperationalWorkflow Start Pre-Operation Check PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Activate Fume Hood Start->Hood Weigh Weigh Chemical (Minimize Dust) PPE->Weigh Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Workspace Transfer->Clean Dispose Waste Disposal (EPA 40 CFR 261) Clean->Dispose

Operational Workflow for Handling Sodium 1-methylpiperidine-4-carboxylate.

Spill Management & Disposal Plan

A localized spill of a fine powder requires immediate, methodical containment to prevent atmospheric dispersion. Dry sweeping is strictly prohibited as it aerosolizes the hazard.

Spill Response Protocol
  • Isolate: Restrict access to the spill area immediately.

  • Contain (Moisture Binding): Gently cover the spilled powder with a damp paper towel or an inert, dust-binding absorbent (like dry sand). Causality: The moisture binds the fine particulates, neutralizing the inhalation risk.

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface with copious amounts of water (the sodium salt is highly water-soluble), followed by a dilute weak acid (e.g., 1% acetic acid) if pH neutralization of the alkaline residue is required.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evacuate Evacuate if Major Spill Assess->Evacuate Large Contain Contain Spill (Damp Towel/Sand) Assess->Contain Small Sweep Sweep & Collect (Non-sparking) Contain->Sweep Ventilate Ventilate Area Sweep->Ventilate Waste Seal in Hazardous Waste Ventilate->Waste

Step-by-step spill response pathway for solid chemical containment.

Waste Disposal (EPA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically, chemical waste must be evaluated for hazardous characteristics prior to disposal[9][10].

  • Solid Waste: Dispose of collected spill debris, contaminated gloves, and empty chemical containers as characteristic hazardous waste, routing them through your institution's Environmental Health and Safety (EHS) department[11].

  • Aqueous Waste: Do not pour solutions down the drain unless the pH has been explicitly adjusted to neutrality (pH 5.5–9.0) and the action complies with local Publicly Owned Treatment Works (POTW) discharge limits.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.